Product packaging for 2-(1-Aminoethyl)thiazole-5-carboxylic acid(Cat. No.:CAS No. 1368104-47-5)

2-(1-Aminoethyl)thiazole-5-carboxylic acid

Cat. No.: B1377544
CAS No.: 1368104-47-5
M. Wt: 172.21 g/mol
InChI Key: ZXTOHPCVEPZUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Aminoethyl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B1377544 2-(1-Aminoethyl)thiazole-5-carboxylic acid CAS No. 1368104-47-5

Properties

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTOHPCVEPZUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 2-(1-Aminoethyl)thiazole-5-carboxylic acid and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of an aminoethyl group at the 2-position and a carboxylic acid at the 5-position of the thiazole ring, as in this compound, offers a unique combination of functional groups that can be pivotal for molecular interactions with biological targets. This guide will delve into the known characteristics of this class of compounds, leveraging data from closely related analogues where specific information for the title compound is not publicly available.

Physicochemical Properties

Table 1: Physicochemical Data of 2-Aminothiazole-5-Carboxylic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound hydrochloride1881288-75-0C6H9ClN2O2S208.67Not AvailableNot Available
Ethyl 2-aminothiazole-5-carboxylate32955-21-8C6H8N2O2S172.21152-166[4][5]3.12 ± 0.10[6]
2-Aminothiazole-5-carboxylic acid40283-46-3C4H4N2O2S144.15Not AvailableNot Available

Note: The availability of spectral data (NMR, HPLC, LC-MS) for this compound hydrochloride has been noted, but the data itself is not publicly accessible.[7]

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the common precursor, ethyl 2-aminothiazole-5-carboxylate. The synthesis of this key intermediate is well-documented.

Synthesis of Ethyl 2-aminothiazole-5-carboxylate

A common and efficient method for the synthesis of ethyl 2-aminothiazole-5-carboxylate involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[8]

Experimental Protocol:

  • Bromination: To a solution of ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of water and dioxane, N-bromosuccinimide (1.1 equivalents) is slowly added at a low temperature (-10 °C). The reaction mixture is then stirred at room temperature for 1 hour.[9]

  • Thiazole Ring Formation: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80 °C for 1 hour.[9]

  • Work-up and Isolation: Upon cooling, the reaction is quenched with ammonia. The resulting solid is filtered, washed with water, and dried under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.[9]

The following diagram illustrates the general workflow for the synthesis of 2-aminothiazole-5-carboxamides, a class of compounds that includes derivatives of the title compound.

G General Synthesis Workflow for 2-Aminothiazole-5-Carboxamides cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Ethyl_beta_ethoxyacrylate Ethyl β-ethoxyacrylate Bromination α-Bromination Ethyl_beta_ethoxyacrylate->Bromination 1. Dioxane/Water NBS N-Bromosuccinimide (NBS) NBS->Bromination Thiourea Thiourea Cyclization Thiazole Ring Formation Thiourea->Cyclization Bromination->Cyclization 2. Thiourea, 80°C Ethyl_2_aminothiazole_5_carboxylate Ethyl 2-aminothiazole-5-carboxylate Cyclization->Ethyl_2_aminothiazole_5_carboxylate Hydrolysis Ester Hydrolysis Ethyl_2_aminothiazole_5_carboxylate->Hydrolysis e.g., LiOH Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling 1. Activation (e.g., HATU) 2. Amine Final_Product 2-Aminothiazole-5-Carboxamide Derivative Amide_Coupling->Final_Product

Caption: General workflow for the synthesis of 2-aminothiazole-5-carboxamide derivatives.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a multitude of biological activities.

Derivatives of 2-amino-thiazole-5-carboxylic acid have been designed as potent anti-tumor agents, drawing structural inspiration from the multi-kinase inhibitor, dasatinib.[10] These compounds have shown significant antiproliferative effects, particularly against leukemia cell lines.[3][10] The mechanism of action for such compounds often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

The general structural relationship and progression from a known active scaffold to the target class of compounds can be visualized as follows:

G Conceptual Relationship in Drug Design Dasatinib Dasatinib (Known Kinase Inhibitor) Structural_Simplification Structural Simplification & Scaffold Hopping Dasatinib->Structural_Simplification 2_Aminothiazole_Scaffold 2-Aminothiazole-5-carboxamide Scaffold Structural_Simplification->2_Aminothiazole_Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies 2_Aminothiazole_Scaffold->SAR_Studies Target_Compound_Class 2-(1-Aminoethyl)thiazole-5-carboxylic Acid Derivatives SAR_Studies->Target_Compound_Class

Caption: Conceptual pathway for the design of 2-aminothiazole-based inhibitors.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is sparse in publicly available literature, the established synthetic routes and biological activities of its close analogues provide a strong foundation for further research. The development of potent and selective therapeutic agents based on this scaffold remains an active and promising area of investigation for researchers in drug discovery.

References

In-depth Technical Guide: 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-Aminoethyl)thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, structure, and the broader context of its therapeutic potential based on the activities of structurally related 2-aminothiazole derivatives.

Core Compound Identification and Properties

This compound is a derivative of the 2-aminothiazole scaffold, a core structure in numerous biologically active molecules. While specific data for the parent compound is limited, information is available for its hydrochloride salt and its (R)-enantiomer.

Chemical Structure:

  • IUPAC Name: 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid

  • Molecular Formula: C₆H₈N₂O₂S

  • Molecular Weight: 172.20 g/mol

Below is a table summarizing the key identifiers for this compound and its common forms.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )SMILESInChI Key
This compound1368104-47-5C₆H₈N₂O₂S172.20CC(N)C1=NC=C(C(=O)O)S1WPVSVYYNMIJKBD-UHFFFAOYSA-N
This compound hydrochloride1881288-75-0C₆H₉ClN₂O₂S208.67CC(N)C1=NC=C(C(=O)O)S1.ClNot Available
(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid2272625-08-6C₆H₈N₂O₂S172.20N--INVALID-LINK--c1ncc(C(O)=O)s1Not Available

Note: Data for the parent compound and its hydrochloride salt is based on supplier information and public databases.

The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This scaffold is a key component in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] Its versatility stems from its ability to serve as a bioisosteric replacement for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets.

Potential Therapeutic Applications: Kinase Inhibition

A significant area of research for 2-aminothiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Several approved and investigational drugs targeting kinases feature the 2-aminothiazole core.

While the specific biological targets of this compound have not been detailed in publicly available literature, the broader class of 2-aminothiazole derivatives has been shown to inhibit various kinases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]

  • Protein Kinase CK2: This kinase is involved in cell proliferation and survival, and its inhibition is a promising strategy for cancer treatment.[7][8]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers.[3]

The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. However, allosteric inhibitors that bind to sites other than the ATP pocket have also been developed.[7]

Below is a conceptual diagram illustrating a potential signaling pathway involving kinase inhibition by a 2-aminothiazole derivative.

Kinase_Inhibition_Pathway Conceptual Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C (Target) Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase_C Inhibits Synthesis_Workflow Generalized Synthesis Workflow for 2-Aminothiazoles Start Starting Materials (e.g., α-haloketone, thiourea) Reaction Condensation Reaction (e.g., Hantzsch Synthesis) Start->Reaction Purification Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product 2-Aminothiazole Derivative Characterization->Final_Product

References

Technical Guide: Elucidating the Crystal Structure of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. As of the latest literature review, a solved crystal structure for this specific compound has not been deposited in public databases. Therefore, this guide outlines a complete experimental workflow, from chemical synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) data collection and structure refinement. Furthermore, it discusses the potential biological relevance of this compound in the context of cancer therapeutics, given the known activities of related 2-aminothiazole derivatives.

Synthesis and Physicochemical Properties

A generalized synthetic approach involves the reaction of a thiourea equivalent with an appropriate α-haloketone or α-halo-β-ketoester precursor. For the target compound, a multi-step synthesis would likely be required, starting from a protected amino acid derivative to introduce the chiral aminoethyl group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂SPubChem
Molecular Weight172.21 g/mol PubChem
XLogP3-1.5PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count2PubChem

Note: These properties are computationally predicted and await experimental verification.

Experimental Protocols for Crystal Structure Determination

The determination of a molecular structure from a single crystal is a multi-stage process that requires careful execution of crystallization, data collection, and computational analysis.[1][3]

Crystallization of the Compound

Obtaining a high-quality single crystal is paramount for a successful structure determination.[4][5] The crystal should ideally be 0.1 to 0.5 mm in size, with well-defined faces and no visible defects.[6] Several techniques can be employed to grow crystals from a purified sample of this compound.

Detailed Methodologies:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. Crystals should form as the solution becomes supersaturated.[7]

  • Vapor Diffusion:

    • Hanging Drop: A small drop (1-5 µL) of the compound solution is placed on a siliconized glass coverslip. The coverslip is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

    • In both setups, the precipitant vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.[8]

  • Liquid-Liquid Diffusion:

    • A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble.

    • This is typically done in a narrow tube (e.g., an NMR tube). The denser solvent is placed at the bottom, and the less dense solvent is carefully added on top.

    • Crystals form at the interface between the two liquids as they slowly mix.[4]

  • Antisolvent Crystallization:

    • A solution of the compound is prepared.

    • An antisolvent is slowly added to this solution until turbidity is observed, indicating the onset of precipitation.

    • The solution is then slightly warmed or a small amount of the original solvent is added to redissolve the precipitate.

    • The clear solution is allowed to cool or stand undisturbed, promoting slow crystal growth.[8]

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is analyzed using a diffractometer to determine its three-dimensional structure.[9][10]

Workflow:

  • Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a specialized loop or glass fiber, often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots (reflections), whose positions and intensities are recorded by a detector.[11][12]

  • Data Processing: The collected images are computationally processed. This involves:

    • Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal lattice symmetry.[11]

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and combining symmetry-related reflections to produce a final, unique set of reflection data.[11]

Structure Solution and Refinement

The processed data provides the intensities of the diffracted waves but not their phases. Determining these phases is known as the "phase problem."[13]

  • Structure Solution (Solving the Phase Problem):

    • Direct Methods: For small molecules (< 2000 atoms), statistical and probabilistic methods are used to directly estimate the phases from the reflection intensities.[1][13] This is the most likely method for this compound.

    • Patterson Methods: Used if the molecule contains a heavy atom, as the vectors between heavy atoms can be determined and used to phase the remaining data.

  • Model Building and Refinement:

    • Once initial phases are obtained, an electron density map is calculated. This map shows the distribution of electrons in the unit cell, allowing for the initial placement of atoms.[14]

    • This initial atomic model is then refined using least-squares methods.[15] The process iteratively adjusts atomic positions, thermal parameters (describing atomic vibrations), and occupancies to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[14][15]

    • The quality of the final structure is assessed by metrics such as the R-factor (R1), which measures the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.[14]

Data Presentation

The final output of a successful crystal structure determination is a set of crystallographic data that describes the molecule's structure in the solid state. The following table shows an example of such data for a related 2-aminothiazole derivative, which would be similar in format to what would be expected for the title compound.

Table 2: Example Crystallographic Data for a 2-Aminothiazole Derivative

ParameterValue
Empirical formulaC₁₈H₁₉N₃O₃S
Formula weight357.43
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 101.34(3)°c = 11.234(2) Å, γ = 90°
Volume1721.1(6) ų
Z (molecules per unit cell)4
Density (calculated)1.380 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.03

Note: This is example data for a representative compound and not for this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound synthesis to final structure validation.

Caption: Workflow for Crystal Structure Determination.

Potential Biological Signaling Pathway

Derivatives of 2-aminothiazole are known to exhibit anti-cancer properties, often by inhibiting protein kinases involved in cell proliferation and survival signaling.[16][17] For instance, some analogs show activity against kinases like VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that tumors need to grow).[17] The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that such a compound might inhibit.

G ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->rtk Binding & Dimerization rtk->rtk Autophosphorylation adp ADP rtk->adp downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream Activation inhibition 2-(1-Aminoethyl)thiazole- 5-carboxylic acid inhibition->rtk Inhibition atp ATP atp->rtk   pi Pi response Cellular Responses (Proliferation, Angiogenesis, Survival) downstream->response

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The protocols detailed herein are standard for small organic molecules and offer a clear path for researchers to obtain high-resolution structural data. Such data would be invaluable for understanding its solid-state properties, confirming its absolute stereochemistry, and informing the rational design of new derivatives, particularly for applications in oncology where the 2-aminothiazole scaffold has shown significant promise.[18][19]

References

The Diverse Biological Activities of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1-Aminoethyl)thiazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast)2.57[1]
Thiazole Derivative MMH-5HepG2 (Liver)7.26[1]
Amide Derivative K562 (Leukemia)Comparable to Dasatinib[2]
MCF-7 (Breast)20.2[2]
HT-29 (Colon)21.6[2]
MDA-MB-231 (Breast)Inactive[2]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, K562)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of these derivatives are often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

DOT script for Apoptosis Induction Pathway

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Thiazole_Derivative 2-(1-Aminoethyl)thiazole-5- carboxylic acid derivative Bax Bax/Bak Activation Thiazole_Derivative->Bax Induces CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

DOT script for Cell Cycle Arrest Pathway

cell_cycle_arrest Thiazole_Derivative 2-(1-Aminoethyl)thiazole-5- carboxylic acid derivative CDK_Cyclin CDK-Cyclin Complexes Thiazole_Derivative->CDK_Cyclin Inhibits Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK_Cyclin->Cell_Cycle_Arrest

Caption: Cell cycle arrest mechanism of this compound derivatives.

Antimicrobial Activity

Several derivatives of 2-aminothiazole have been reported to possess antibacterial and antifungal properties.[3][4] While specific quantitative data for this compound derivatives is still emerging, the broader class of compounds shows promise in combating various microbial pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

DOT script for Broth Microdilution Workflow

broth_microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Dilution Serial Dilution of Thiazole Derivative Inoculation Inoculation of 96-well plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibitory Activity

Recent studies have highlighted the potential of 2-aminothiazole derivatives as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. This opens up avenues for their development in treating a range of diseases, from glaucoma to neurodegenerative disorders.

Quantitative Enzyme Inhibitory Activity Data

The following table presents the inhibition constants (Ki) of certain 2-aminothiazole derivatives against key metabolic enzymes.

Compound ClassEnzyme TargetKi (µM)Reference
2-Aminothiazole Derivatives Carbonic Anhydrase IVaries
Carbonic Anhydrase IIVaries
Acetylcholinesterase (AChE)Varies
Butyrylcholinesterase (BChE)Varies
Dual Bcr-Abl/HDAC inhibitors Bcr-AblVaries[5]
HDAC1Varies[5]
pan-Src kinase inhibitors Src family kinasesNanomolar to subnanomolar[6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase (CA) can be determined by monitoring the CA-catalyzed hydration of CO2.

Materials:

  • This compound derivatives

  • Purified human carbonic anhydrase isoenzymes (hCA I and II)

  • Buffer solution (e.g., Tris-HCl)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Activity Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: Calculate the initial reaction rates and determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon plots).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect on acetylcholinesterase (AChE) is commonly measured using Ellman's method, which is a colorimetric assay.

Materials:

  • This compound derivatives

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the pre-incubation.

  • Substrate Addition: After a short pre-incubation, add the ATCI substrate to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 or Ki values.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the 2-aminothiazole-5-carboxamide core involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[7] This approach provides high yields and avoids the need for protecting groups.[7]

DOT script for a general synthesis workflow

synthesis_workflow Start β-Ethoxy Acryloyl Chloride + Aniline Derivative Intermediate1 N-Substituted β-Ethoxyacrylamide Start->Intermediate1 Pyridine, THF Intermediate2 α-Bromo Intermediate Intermediate1->Intermediate2 NBS, Dioxane/H2O Final_Product 2-Aminothiazole-5-carboxamide Derivative Intermediate2->Final_Product Thiourea, Heat

Caption: General synthetic route to 2-aminothiazole-5-carboxamide derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and the treatment of enzyme-related disorders. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The detailed methodologies and mechanistic insights provided in this guide are intended to support and accelerate these drug discovery and development efforts.

References

2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-aminothiazole derivatives, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of the therapeutic potential of this versatile heterocyclic motif.

Anticancer Targets

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key components of cancer cell proliferation, survival, and metastasis.

Key Anticancer Targets and Quantitative Data

A substantial body of research has quantified the inhibitory activity of 2-aminothiazole derivatives against numerous cancer cell lines and specific molecular targets. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: In Vitro Antiproliferative Activity of 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound ID/DescriptionCell LineIC50 (µM)Reference
Compound 27 HeLa1.6 ± 0.8[1]
Compound 27 A549>50[1]
Compound 28 A5498.64[1]
Compound 28 HeLa6.05[1]
Compound 28 HT290.63[1]
Compound 28 Karpas29913.87[1]
Compound 21 K56316.3[1]
Dasatinib (Reference)K56311.08[1]
TH-39 (15 )K5620.78[1]
Compound 20 H12994.89[1]
Compound 20 SHG-444.03[1]
Compound 3f (4-CH3 phenyl derivative)A5493.72[2]
Compound 6b MCF-717.2 ± 1.9[2]
Compound 6b A54919.0 ± 3.2[2]
2-Aminobenzothiazole derivative 13 HCT1166.43 ± 0.72[3]
2-Aminobenzothiazole derivative 13 A5499.62 ± 1.14[3]
2-Aminobenzothiazole derivative 13 A3758.07 ± 1.36[3]
2-Aminobenzothiazole-TZD hybrid 20 HepG29.99[3]
2-Aminobenzothiazole-TZD hybrid 20 HCT-1167.44[3]
2-Aminobenzothiazole-TZD hybrid 20 MCF-78.27[3]

Table 2: Enzyme Inhibition Data of 2-Aminothiazole Derivatives in Anticancer Research

Compound ID/DescriptionTarget EnzymeIC50 / KiReference
Derivative with 2-(dialkylamino)ethylurea moietyPI3KαIC50 = 13 nM[1]
Compound 85 VEGFR-2 kinaseKi = 49 ± 9 nM, IC50 = 23 nM[1]
2-Aminobenzothiazole congener 12 EGFRIC50 = 96 nM[3]
2-Aminobenzothiazole derivative 13 EGFRIC50 = 2.80 µM[3]
2-Aminobenzothiazole-TZD hybrid 20 VEGFR-2IC50 = 0.15 µM[3]
2-Aminobenzothiazole-CT hybrid 21 VEGFR-2IC50 = 0.19 µM[3]
2-Aminobenzothiazole derivative 24 FAKIC50 = 4.63 ± 0.85 µM (C6 cells)[3]
Compound 3 nNOSKi = 10 µM[4]
Signaling Pathways

1. PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell cycle progression, proliferation, and survival.[5] Many cancers exhibit overactivation of this pathway, which reduces apoptosis and promotes cell growth.[5] 2-aminothiazole derivatives have been identified as inhibitors of key components of this pathway, such as PI3Kα.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

2. Tubulin Polymerization and Cell Cycle Arrest: Tubulin proteins are the building blocks of microtubules, which are essential for cell division (mitosis).[6][7] Disruption of microtubule dynamics by either stabilizing or destabilizing agents can lead to cell cycle arrest and apoptosis.[8] Certain 2-aminothiazole derivatives function as tubulin polymerization inhibitors.

Tubulin_Polymerization_Workflow cluster_0 Normal Cell Division cluster_1 Inhibition by 2-Aminothiazole Derivatives Tubulin α/β-Tubulin Heterodimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization DisruptedMicrotubules Disrupted Microtubule Dynamics MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->Tubulin inhibits polymerization CellCycleArrest Cell Cycle Arrest DisruptedMicrotubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of tubulin-inhibiting 2-aminothiazole derivatives.

Experimental Protocols

1. Cell Viability Assay (MTT Assay): This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[9]

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]

2. In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a reaction buffer.

    • Add the test compound (2-aminothiazole derivative) or a control (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

    • Analyze the polymerization curves to determine the inhibitory or enhancing effect of the compound on tubulin assembly.

Antimicrobial Targets

2-Aminothiazole derivatives exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.

Key Antimicrobial Targets and Quantitative Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Table 3: Antimicrobial Activity (MIC) of 2-Aminothiazole Derivatives

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Piperazinyl derivative 121d S. aureus 292132[10]
Piperazinyl derivative 121d S. aureus 259232[10]
Piperazinyl derivative 121d E. coli8[10]
Piperazinyl derivative 121d P. aeruginosa8[10]
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)S. aureus4-16[10][11]
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)S. epidermidis4-16[10][11]
Derivative 117 (R1 = OCH3)E. coliNot specified, "remarkable efficacy"[10][11]
Derivative 117 (R1 = CH3)E. coliNot specified, "remarkable efficacy"[10][11]
Derivative 117 (R1 =H, R2 = Ph)P. aeruginosaNot specified, "significant efficacy"[10][11]
Mechanisms of Action

1. Inhibition of MurB in Bacteria: MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

2. Inhibition of Fungal CYP51: Cytochrome P450 14α-demethylase (CYP51 or Erg11) is a key enzyme in the ergosterol biosynthesis pathway in fungi.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[12][13]

Antimicrobial_Mechanisms cluster_bacteria Bacterial Cell Wall Synthesis Inhibition cluster_fungi Fungal Ergosterol Biosynthesis Inhibition MurB MurB Enzyme Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Peptidoglycan->CellWall Aminothiazole_bac 2-Aminothiazole Derivatives Aminothiazole_bac->MurB inhibits CYP51 CYP51 (Erg11) Enzyme Ergosterol Ergosterol Synthesis CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Aminothiazole_fun 2-Aminothiazole Derivatives Aminothiazole_fun->CYP51 inhibits

Caption: Antimicrobial mechanisms of action of 2-aminothiazole derivatives.

Experimental Protocols

1. Broth Microdilution Method for MIC Determination: This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.[5][14]

  • Principle: The assay involves serially diluting the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14]

  • Protocol Outline:

    • Prepare serial twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no drug) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plates for turbidity to determine the lowest concentration that inhibits growth (the MIC).

Anti-inflammatory Targets

Chronic inflammation is implicated in a variety of diseases, and 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.

Key Anti-inflammatory Targets

The primary mechanism of anti-inflammatory action for many 2-aminothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[9][15]

Signaling Pathway

COX_Inflammation_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 induces expression ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins converted by Inflammation Pain & Inflammation Prostaglandins->Inflammation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by 2-aminothiazole derivatives in inflammation.

Experimental Protocols

1. In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, which is produced during the cyclooxygenase reaction. Inhibition of the enzyme results in a decreased rate of color development.

  • Protocol Outline:

    • Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), heme, and a buffer.

    • Add the 2-aminothiazole derivative at various concentrations or a known inhibitor (e.g., celecoxib for COX-2) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe.

    • Monitor the absorbance change at a specific wavelength over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each COX isoform to assess potency and selectivity.

Other Enzyme Inhibitory Activities

The therapeutic potential of 2-aminothiazole derivatives extends to the inhibition of other clinically relevant enzymes.

Key Enzyme Targets and Quantitative Data

Table 4: Inhibition of Various Enzymes by 2-Aminothiazole Derivatives

Compound ID/DescriptionTarget EnzymeKi (nM)Reference
Heterocyclic sulfonamide with 2-aminothiazoleCarbonic Anhydrase II (hCA II)3.5 - 45.4[1]
Mechanisms of Action

1. Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16][17] They are involved in various physiological processes, including pH regulation and fluid balance.[17] Inhibition of specific CA isoforms has therapeutic applications, for instance, in the treatment of glaucoma.

2. Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

Experimental Protocols

1. Carbonic Anhydrase Inhibition Assay:

  • Principle: The assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl acetate) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Prepare a reaction mixture containing the carbonic anhydrase isoenzyme and a buffer.

    • Add the 2-aminothiazole derivative at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 400 nm over time.

    • Determine the inhibitory activity and calculate the Ki value.

2. Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.[4]

  • Protocol Outline:

    • Prepare a reaction mixture in a 96-well plate containing AChE enzyme solution, DTNB, and a buffer.

    • Add the 2-aminothiazole derivative at various concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.[4]

This technical guide provides a foundational understanding of the diverse therapeutic targets of 2-aminothiazole derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for guiding future research and development efforts in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not provide a specific mechanism of action for 2-(1-Aminoethyl)thiazole-5-carboxylic acid. This guide, therefore, focuses on the known mechanisms of action of structurally related 2-aminothiazole derivatives, which have been investigated for their potential as anticancer agents and as histamine H2-receptor agonists.

Anticancer Activity of 2-Aminothiazole-5-Carboxylic Acid Derivatives

The 2-aminothiazole scaffold is a core component of various compounds developed as anticancer agents.[1] Research has primarily focused on derivatives of 2-amino-thiazole-5-carboxylic acid, which have shown promise as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[1][2]

Core Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain N-acyl-2-aminothiazole derivatives have been identified as potent and selective inhibitors of the CDK2/cyclin E complex.[1] CDK2 is a key enzyme that, when activated by binding to cyclin E, facilitates the transition of the cell from the G1 to the S phase, a critical step for DNA replication and cell division.[2][3] By competitively binding to the ATP-binding site of CDK2, these inhibitors block its kinase activity, preventing the phosphorylation of its substrates.[2] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells and potentially inducing apoptosis (programmed cell death).[2]

Signaling Pathway

The signaling pathway affected by these 2-aminothiazole derivatives is central to cell cycle control. The inhibition of the CDK2/cyclin E complex prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition by 2-Aminothiazole Derivatives CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F (inactive) pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Induces Cyclin E pRb_E2F_p pRb(p)-E2F Complex CyclinE_CDK2->pRb_E2F_p Hyper-phosphorylates E2F_active E2F (active) pRb_E2F_p->E2F_active Releases S_Phase_Genes S-Phase Genes E2F_active->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Leads to Inhibitor 2-Aminothiazole Derivative Inhibitor->CyclinE_CDK2 Inhibits

CDK2 Signaling Pathway and Inhibition
Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of a representative 2-amino-thiazole-5-carboxylic acid phenylamide derivative against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K563LeukemiaComparable to Dasatinib (<1 µM)[4]
MCF-7Breast Carcinoma20.2[4]
HT-29Colon Carcinoma21.6[4]
MDA-MB-231Breast CarcinomaInactive[4]
Dasatinib (Reference)K563, MCF-7, HT-29, MDA-MB-231Various< 1[4]
Experimental Protocols

This protocol outlines a common method for assessing the antiproliferative effects of a test compound on the K562 human leukemia cell line.

Objective: To determine the concentration of a test compound that inhibits the proliferation of K562 cells by 50% (IC50).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., a 2-aminothiazole derivative)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTS/PMS or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: K562 cells are seeded into 96-well plates at a density of approximately 5 x 104 cells/well in 100 µL of complete RPMI-1640 medium.[5]

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Viability Assessment: Following incubation, a cell viability reagent (e.g., 20 µL of MTS/PMS solution) is added to each well.[5] The plates are then incubated for an additional 1-4 hours.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes a biochemical assay to measure the inhibitory activity of a compound against the CDK2/Cyclin E kinase.

Objective: To determine the concentration of a test compound that inhibits the activity of the CDK2/Cyclin E complex by 50% (IC50).

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Test compound

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[6]

  • Enzyme Addition: Add 2 µL of CDK2/Cyclin E1 enzyme diluted in kinase buffer.[6]

  • Initiation of Reaction: Add 2 µL of a mixture of the kinase substrate (e.g., Histone H1) and ATP to initiate the kinase reaction.[6]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal in the presence of the compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Histamine H2-Receptor Agonism of Substituted (2-Aminoethyl)thiazoles

Structurally similar compounds, specifically substituted 4- and 5-(2-aminoethyl)thiazoles, have been identified as agonists of the histamine H2-receptor.[3] These compounds mimic the action of endogenous histamine at these receptors.

Core Mechanism: Activation of the Histamine H2-Receptor

Histamine H2-receptor agonists bind to and activate H2-receptors, which are G-protein coupled receptors (GPCRs).[7] This activation stimulates the associated Gs protein, leading to the activation of adenylyl cyclase.[7] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[7] In the stomach's parietal cells, this pathway culminates in the activation of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion.[7]

Signaling Pathway

The activation of the histamine H2-receptor initiates a well-defined signaling cascade that is a key regulator of gastric acid secretion.

H2_Receptor_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Agonist H2-Receptor Agonist (e.g., (2-Aminoethyl)thiazole derivative) H2R Histamine H2-Receptor Agonist->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Proton_Pump->Cellular_Response Leads to

Histamine H2-Receptor Signaling Pathway
Experimental Protocols

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the histamine H2-receptor.

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for the histamine H2-receptor.

Materials:

  • HEK293T cells transiently or stably expressing the human histamine H2-receptor

  • Radioligand (e.g., [3H]tiotidine)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled ligand for non-specific binding determination (e.g., 1 µM tiotidine)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293T cells expressing the H2-receptor. Prepare cell membranes by homogenization and centrifugation.

  • Saturation Binding (to determine Kd of radioligand):

    • Incubate cell membranes with increasing concentrations of the radioligand (e.g., [3H]tiotidine, 0.4 to 240 nM).[8]

    • For each concentration, prepare a parallel set of tubes containing an excess of unlabeled ligand to determine non-specific binding.[8]

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 40 minutes).[8]

  • Competition Binding (to determine Ki of test compound):

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Stop the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total minus non-specific) against the radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

    • For competition binding, plot the percentage of specific binding against the log of the test compound concentration. Analyze the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

References

The Aminothiazole Scaffold: A Privileged Structure in Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminothiazole moiety is a heterocyclic amine that has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile binding capabilities have allowed for its incorporation into a wide array of therapeutic agents, spanning indications from anti-inflammatory and antiviral to anticancer and neurological disorders.[4][5] This technical guide explores the history of aminothiazole compounds in medicine, from their initial synthesis to their role in blockbuster drugs, providing detailed experimental context and summarizing key data for researchers and drug development professionals.

Early History: From Synthesis to the Dawn of Antibacterials

The foundation of aminothiazole chemistry was laid in 1887 with the Hantzsch thiazole synthesis , a robust method involving the reaction of an α-haloketone with a thiourea.[6][7] This straightforward condensation reaction opened the door for the creation of a vast library of thiazole derivatives.

One of the first major therapeutic applications of the 2-aminothiazole core was as a key precursor to Sulfathiazole , a member of the revolutionary sulfa class of antibiotics.[5] While largely superseded by modern antibiotics, sulfathiazole's development marked the entry of this scaffold into the medicinal chemist's toolkit and demonstrated its potential for creating biologically active molecules.

Key Aminothiazole-Based Drugs: A Journey Through Therapeutic Innovation

The versatility of the aminothiazole scaffold is best illustrated by the diverse mechanisms and therapeutic areas of the drugs it has enabled.

Meloxicam: Targeting Inflammation with Selectivity

Discovered by chemists at a subsidiary of Boehringer Ingelheim in the 1970s, meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation, particularly in rheumatic diseases.[8] It was approved for medical use in the United States and became the 27th most commonly prescribed medication in the U.S. in 2023, with over 20 million prescriptions.[8]

Mechanism of Action: Meloxicam's primary mechanism is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[9][10] Critically, meloxicam shows preferential inhibition of COX-2 over COX-1, especially at lower therapeutic doses.[8][11] This selectivity is attributed to the methyl group on the thiazole ring, which fits into a flexible space in the COX-2 active site.[8] By sparing COX-1, which is involved in protecting the gastric mucosa, meloxicam aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Meloxicam_Mechanism cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins Meloxicam Meloxicam Meloxicam->Prostaglandin_H2 Preferentially Inhibits COX-2

Meloxicam's selective inhibition of the COX-2 enzyme.
Pramipexole: A Dopamine Agonist for Neurological Disorders

First manufactured by Pharmacia and Upjohn and approved for medical use in the U.S. in 1997, pramipexole is a non-ergoline aminobenzothiazole compound.[12][13][14] It is primarily prescribed for idiopathic Parkinson's disease and moderate-to-severe restless legs syndrome.[12][15]

Mechanism of Action: Pramipexole functions as a dopamine agonist with a high affinity for the D2-like subfamily of dopamine receptors, showing a preference for the D3 receptor subtype.[12][16] In Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, pramipexole directly stimulates the remaining postsynaptic dopamine receptors in the substantia nigra, mimicking the effect of dopamine and alleviating motor symptoms like tremor and bradykinesia.[12][16]

Pramipexole_Mechanism cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Postsynaptic Postsynaptic Neuron D2_D3_Receptor D2/D3 Receptors Dopamine->D2_D3_Receptor Binds to D2_D3_Receptor->Postsynaptic Signal Transduction (Alleviates Motor Symptoms) Pramipexole Pramipexole Pramipexole->D2_D3_Receptor Agonist (Mimics Dopamine)

Pramipexole acts as a dopamine agonist on D2/D3 receptors.
Dasatinib: Overcoming Resistance in Cancer Therapy

Developed by Bristol-Myers Squibb and approved by the FDA in 2006, dasatinib is a potent tyrosine kinase inhibitor (TKI).[17][18][19] Its discovery was a significant step forward in treating chronic myeloid leukemia (CML), especially in patients resistant to the first-line TKI, imatinib.[17][20]

Mechanism of Action: Dasatinib is a dual inhibitor of the BCR-ABL and Src family kinases.[17] In CML, the Philadelphia chromosome abnormality leads to the creation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation.[19] Unlike its predecessor imatinib, which only binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[19][21]

Dasatinib_Mechanism cluster_CML BCR-ABL Signaling in CML BCR_ABL BCR-ABL Fusion Protein (Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylates Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Activates Signaling Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Kinase Activity

Dasatinib inhibits the BCR-ABL kinase in CML.
Ritonavir: A Dual-Role Antiviral Agent

Approved in 1996 and developed by Abbott Laboratories, ritonavir is an HIV protease inhibitor.[22] While initially used for its direct antiviral activity, its most significant contribution to medicine has been as a pharmacokinetic enhancer.[23][24]

Mechanism of Action: Ritonavir has a dual mechanism. First, as an antiretroviral, it inhibits the HIV protease enzyme, which is essential for cleaving viral polyproteins into functional proteins, thus preventing the maturation of new, infectious virions.[25][26] Second, and more commonly in modern therapy, low-dose ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 in the liver and gut.[22][24][26] By inhibiting this enzyme, ritonavir slows the metabolism of other co-administered protease inhibitors, "boosting" their concentration and duration of action in the body. This allows for lower and less frequent dosing of other antiviral drugs.[24][26]

Ritonavir_Dual_Mechanism cluster_hiv HIV Maturation cluster_pk Drug Metabolism Gag_Pol Gag-Pol Polyprotein Viral_Proteins Functional Viral Proteins Gag_Pol->Viral_Proteins Cleavage by HIV_Protease HIV Protease Other_PI Other Protease Inhibitors Metabolites Inactive Metabolites Other_PI->Metabolites Metabolism by CYP3A4 CYP3A4 Enzyme Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits Ritonavir->CYP3A4 Inhibits

Ritonavir's dual action on HIV protease and CYP3A4.

Data Presentation

Table 1: Overview of Key Aminothiazole-Based Drugs
DrugPrimary DeveloperFirst Approval (US)Therapeutic AreaCore Mechanism of Action
Meloxicam Boehringer Ingelheim~1990sAnti-inflammatoryPreferential COX-2 Inhibitor[8][11]
Pramipexole Pharmacia & Upjohn1997Neurology (Parkinson's)Dopamine D2/D3 Receptor Agonist[12][14]
Ritonavir Abbott Laboratories1996Antiviral (HIV)HIV Protease Inhibitor; CYP3A4 Inhibitor[22][24]
Dasatinib Bristol-Myers Squibb2006Oncology (CML)BCR-ABL and Src Kinase Inhibitor[17][18]
Table 2: Selected Pharmacokinetic Properties
DrugOral BioavailabilityProtein BindingElimination Half-lifePrimary Metabolism
Meloxicam ~89%>99%~20 hoursHepatic (CYP2C9, CYP3A4)[11]
Pramipexole >90%~15%8-12 hoursPrimarily renal excretion (unchanged)
Ritonavir Not fully determined~98-99%3-5 hoursHepatic (CYP3A4, CYP2D6)[24]
Dasatinib Dose-proportional~96%3-5 hoursHepatic (CYP3A4)
Table 3: Example Clinical Efficacy Data - DASISION Trial (Dasatinib vs. Imatinib in newly diagnosed CML)
Response Metric (at 12 months)Dasatinib (100 mg once daily)Imatinib (400 mg once daily)
Complete Cytogenetic Response (CCyR) 77%66%
Major Molecular Response (MMR) 46%28%
Data adapted from the pivotal DASISION clinical trial results.[17]

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis (General Method)

This protocol describes a foundational method for synthesizing the 2-aminothiazole core.

Objective: To synthesize a 4-substituted-2-aminothiazole derivative from an α-haloketone and thiourea.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol (or similar solvent)

  • Sodium bicarbonate (or other mild base for workup)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the α-haloketone and thiourea in a suitable solvent like ethanol.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Stir the reaction continuously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cooling and Precipitation: Once complete, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Workup: Neutralize the resulting hydrohalide salt by adding a mild aqueous base, such as sodium bicarbonate solution, until the effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hantzsch_Synthesis_Workflow Start Start Dissolve Dissolve α-haloketone and Thiourea in Ethanol Start->Dissolve Reflux Heat to Reflux (2-4 hours) Dissolve->Reflux Monitor Monitor via TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Monitor->Cool Complete Neutralize Neutralize with NaHCO3 solution Cool->Neutralize Filter Filter to Isolate Crude Product Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize Product (NMR, MS) Recrystallize->Characterize End End Characterize->End

General workflow for Hantzsch thiazole synthesis.
Protocol 2: General Workflow for Aminothiazole Drug Discovery

This diagram illustrates a typical, high-level workflow for identifying and developing a novel aminothiazole-based drug candidate.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Library Library Synthesis (e.g., Hantzsch) HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro ADME In Vitro/In Vivo ADME/Tox In_Vitro->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate Phase_I Phase I Trials (Safety) Candidate->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal) Phase_II->Phase_III NDA Regulatory Submission (NDA) Phase_III->NDA

High-level workflow for aminothiazole drug discovery.

Conclusion

The history of the 2-aminothiazole scaffold is a testament to its enduring value in medicinal chemistry. From its humble beginnings in the Hantzsch synthesis and its role in early antibiotics, it has evolved into a cornerstone of modern pharmaceuticals. The diverse biological activities of drugs like meloxicam, pramipexole, dasatinib, and ritonavir highlight the scaffold's remarkable ability to be tailored to interact with a wide range of biological targets. Its continued prevalence in drug discovery pipelines suggests that the 2-aminothiazole core will remain a source of novel therapeutics for years to come.[4][27]

References

Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental studies on the stability and degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic acid were identified in a comprehensive literature search. The following guide is constructed based on the known chemical properties of its constituent functional groups (2-aminothiazole, carboxylic acid, and a primary amine) and available data on the degradation of structurally related compounds. The proposed degradation pathways and experimental protocols are therefore hypothetical and intended to serve as a strategic framework for future stability studies.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] Understanding the stability and degradation profile of this molecule is critical for its potential development as a pharmaceutical agent, ensuring its quality, safety, and efficacy. This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound and outlines a systematic approach for its stability assessment based on established principles of forced degradation studies.

Potential Degradation Pathways

Based on the functional groups present in this compound and degradation patterns observed in similar molecules, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The ester and amide functionalities are common targets for hydrolysis. While this compound lacks these, the carboxylic acid and amino groups can be influenced by pH. Although the thiazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage. Peptidic thiazolines, for instance, have been shown to be susceptible to acid hydrolysis.[2]

Oxidative Degradation

The thiazole ring and the primary amino group are potential sites for oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. Oxidative ring-opening of benzothiazole derivatives has been reported.[3] The primary amine can also undergo oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to investigate this pathway.

Photodegradation

2-Aminothiazole derivatives have been shown to be susceptible to photodegradation.[4] Studies on 2-aminothiazole-4-carboxylic acid have demonstrated that UV irradiation can lead to an initial decarboxylation, followed by complex ring-opening reactions.[5][6][7] Another photodegradation mechanism for a thiazole-containing compound involved a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to the final degradation product.[8]

Thermal Degradation

Thermal stress can induce degradation, often leading to decarboxylation of the carboxylic acid group. The overall stability of the molecule at elevated temperatures should be assessed to determine its thermal lability.

Forced Degradation Studies: A Proposed Framework

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9] The following table summarizes the recommended stress conditions based on ICH guidelines.

Stress ConditionProposed Experimental ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60°C)Amide hydrolysis of the aminoethyl side chain (if impurities are present), potential thiazole ring opening under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60°C)Potential for reactions involving the carboxylic acid and amino groups.
Oxidation 3% - 30% H₂O₂ at room temperatureThiazole N-oxide, thiazole sulfoxide, products of oxidative deamination, and ring-opened products.
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Decarboxylation product (2-(1-Aminoethyl)thiazole), ring-opened products, and products of photo-oxidation.
Thermal Degradation Dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH)Decarboxylation product, and other thermal decomposition products.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible data.

General Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the respective acid or base solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate the samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute to the appropriate concentration for analysis.

    • Oxidation: Add a specified volume of hydrogen peroxide solution (e.g., 3%) to an aliquot of the stock solution. Protect the sample from light and monitor the degradation at various time points at room temperature.

    • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid compound and the stock solution in a temperature- and humidity-controlled oven at the specified conditions.

  • Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. A diode array detector is recommended to monitor for the appearance of new peaks and changes in the UV spectrum.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Stock Solution of This compound acid Acid Hydrolysis (HCl) stock_solution->acid base Base Hydrolysis (NaOH) stock_solution->base oxidation Oxidation (H2O2) stock_solution->oxidation photo Photodegradation (ICH Q1B) stock_solution->photo thermal Thermal Degradation (Dry/Humid Heat) stock_solution->thermal hplc Stability-Indicating HPLC-DAD Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc identification Characterization of Degradation Products (LC-MS, NMR) hplc->identification

Caption: Workflow for forced degradation studies.

Postulated Photodegradation Pathway

Photodegradation_Pathway parent 2-(1-Aminoethyl)thiazole- 5-carboxylic acid decarboxylated 2-(1-Aminoethyl)thiazole + CO2 parent->decarboxylated UV Light (Decarboxylation) ring_opened Ring-Opened Products decarboxylated->ring_opened Further UV Exposure

Caption: A potential photodegradation pathway.

Hypothetical Signaling Pathway Involvement

The 2-aminothiazole scaffold is a common feature in kinase inhibitors. While the specific targets of this compound are unknown, a hypothetical interaction with a generic kinase signaling pathway can be visualized.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response molecule 2-(1-Aminoethyl)thiazole- 5-carboxylic acid molecule->raf Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. Although direct stability data is currently unavailable, a systematic investigation using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress is recommended. The insights gained from such studies will be invaluable for the development of a stable formulation and for ensuring the quality and safety of any potential drug product. The proposed degradation pathways and experimental framework in this guide provide a solid foundation for initiating these crucial investigations.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1-Aminoethyl)thiazole-5-carboxylic acid is a bifunctional molecule featuring a primary amine and a carboxylic acid. This structure serves as a versatile scaffold in medicinal chemistry and drug development. Derivatization of either the amino or the carboxylic acid group allows for the systematic modification of the molecule's physicochemical properties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for the selective derivatization of this compound, focusing on amide bond formation at the carboxylic acid terminus and acylation at the primary amine.

Core Challenge and Strategy: The primary challenge in derivatizing this molecule is the presence of two reactive functional groups. To achieve selective modification, a protection/deprotection strategy is essential. The amino group can be protected (e.g., as a Boc-carbamate) to allow for reactions at the carboxylic acid, or the carboxylic acid can be protected (e.g., as an ester) to facilitate reactions at the amino group.

G cluster_0 Pathway 1: Carboxylic Acid Derivatization cluster_1 Pathway 2: Amino Group Derivatization A Starting Material B N-Amine Protection (e.g., Boc) A->B C Carboxylic Acid Derivatization (e.g., Amide Coupling) B->C D N-Amine Deprotection C->D E Final Derivative 1 D->E F Starting Material G O-Carboxyl Protection (e.g., Esterification) F->G H Amino Group Derivatization (e.g., N-Acylation) G->H I O-Carboxyl Deprotection (Saponification) H->I J Final Derivative 2 I->J

Figure 1: General workflows for selective derivatization.

Protocol 1: Derivatization of the Carboxylic Acid via Amide Coupling

This protocol focuses on forming an amide bond at the 5-position carboxylic acid. The strategy involves first protecting the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by activation of the carboxylic acid and coupling with a desired amine, and concluding with the removal of the Boc protecting group.

Experimental Workflow:

start 2-(1-Aminoethyl)thiazole- 5-carboxylic acid step1 N-Boc Protection ((Boc)2O, Base) start->step1 step2 Amide Coupling (R-NH2, Coupling Agents) step1->step2 step3 N-Boc Deprotection (TFA or HCl) step2->step3 end Final Amide Derivative step3->end

Figure 2: Workflow for amide bond formation.

Step 1.1: Protection of the Amino Group (N-Boc Protection)

Principle: The primary amine is protected as a Boc-carbamate to prevent it from reacting during the subsequent amide coupling step. This reaction is typically performed under basic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of (Boc)₂O (1.2 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used in the next step without further purification.

Step 1.2: Amide Coupling

Principle: The carboxylic acid of the N-Boc protected intermediate is activated using a coupling agent and then reacted with a primary or secondary amine to form the desired amide.

Materials:

  • N-Boc-2-(1-aminoethyl)thiazole-5-carboxylic acid (from Step 1.1)

  • Target amine (R-NH₂) (1.1 eq)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

  • Additive: Hydroxybenzotriazole (HOBt) (1.5 eq) or 4-Dimethylaminopyridine (DMAP)[1].

  • Base: DIPEA or NEt₃ (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Protocol:

  • Dissolve the N-Boc protected acid (1.0 eq), the target amine (1.1 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected amide derivative.

Step 1.3: Deprotection of the Amino Group

Principle: The Boc group is removed under acidic conditions to reveal the primary amine of the final amide derivative.

Materials:

  • N-Boc protected amide derivative (from Step 1.2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Dissolve the N-Boc protected amide in DCM (e.g., 0.1 M solution).

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final derivatized product.

Data Presentation: Amide Coupling

ParameterConditionSource/Rationale
N-Protection
Reagent(Boc)₂OStandard, high-yielding protection for amines.[1]
BaseDIPEA, NEt₃Non-nucleophilic base to scavenge acid byproduct.
SolventDCM, THFGood solubility for reactants, easily removed.
Amide Coupling
Coupling AgentEDCI, HATU, TBTUCommon and effective carbodiimide or uronium-based reagents.[2]
AdditiveHOBt, DMAPSuppresses side reactions and racemization.[1]
SolventAnhydrous DMF, DCMPolar aprotic solvents ideal for coupling reactions.
Typical YieldFair to Excellent (60-95%)Yields are substrate-dependent.[1][3]
N-Deprotection
ReagentTFA, HCl in DioxaneStrong acids that efficiently cleave the Boc group.[1]
SolventDCMCommon solvent for TFA deprotection.

Protocol 2: Derivatization of the Amino Group via N-Acylation

This protocol details the acylation of the primary amine. The strategy requires initial protection of the carboxylic acid as an ester, followed by acylation of the now-free amine, and an optional final step of ester hydrolysis to regenerate the carboxylic acid.

Chemical Pathway:

G A Starting Material COOH NH2 B Ester Intermediate COOR' NH2 A:f1->B:f1 Esterification (SOCl2, R'OH) C Acylated Ester COOR' NH-COR B:f2->C:f2 N-Acylation (RCOCl, Base) D Final Product COOH NH-COR C:f1->D:f1 Saponification (LiOH or NaOH)

Figure 3: Reaction scheme for N-acylation.

Step 2.1: Protection of the Carboxylic Acid (Esterification)

Principle: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to prevent it from reacting with the acylating agent. A common method involves activation with thionyl chloride followed by reaction with an alcohol.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., Methanol or Ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Suspend this compound (1.0 eq) in anhydrous methanol or ethanol at 0 °C.

  • Slowly add thionyl chloride (2.0 eq) dropwise. The mixture will become a clear solution.

  • Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours. Monitor by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize excess acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester, which can be purified by chromatography if necessary.

Step 2.2: N-Acylation

Principle: The free primary amine of the ester intermediate is acylated using an acid chloride or anhydride in the presence of a non-nucleophilic base.[5][6]

Materials:

  • Thiazole ester intermediate (from Step 2.1)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)

  • Base: Pyridine or Triethylamine (NEt₃) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve the thiazole ester (1.0 eq) and base (2.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add the acylating agent (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the pure N-acylated ester.

Step 2.3: (Optional) Deprotection of the Carboxylic Acid (Saponification)

Principle: If the final desired product requires a free carboxylic acid, the ester group is hydrolyzed under basic conditions.[1]

Materials:

  • N-acylated ester (from Step 2.2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent: THF/Water or Methanol/Water mixture

  • 1M Hydrochloric acid (HCl)

Protocol:

  • Dissolve the N-acylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, remove the organic solvent (THF) in vacuo.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-acylated carboxylic acid.

Data Presentation: N-Acylation

ParameterConditionSource/Rationale
O-Esterification
ReagentSOCl₂, Alcohol (MeOH, EtOH)A classic and effective method for ester formation from carboxylic acids.[4]
TemperatureRefluxHeat is typically required to drive the reaction to completion.
N-Acylation
ReagentAcid Chloride (R-COCl), AnhydrideHighly reactive acylating agents for efficient reaction.[5][6]
BasePyridine, NEt₃Scavenges HCl byproduct from the reaction. Pyridine can also act as a catalyst.[6]
SolventAnhydrous DCMProvides good solubility and is unreactive.
O-Deprotection
ReagentLiOH, NaOHStrong bases for efficient ester hydrolysis (saponification).[1]
SolventTHF/H₂O, MeOH/H₂OCo-solvent system to ensure solubility of both ester and base.

References

Application Notes and Protocols: 2-(1-Aminoethyl)thiazole-5-carboxylic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1-Aminoethyl)thiazole-5-carboxylic acid as a key building block in the synthesis of biologically active compounds. The focus is on its application in the development of kinase inhibitors, a critical area in modern drug discovery.

Introduction

This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its structural features, including a thiazole core, a carboxylic acid group, and a chiral aminoethyl side chain, make it an attractive starting material for the synthesis of a diverse range of molecules with therapeutic potential. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, known for its ability to participate in key binding interactions with biological targets.[1][2][3] This building block is particularly relevant in the design of inhibitors for protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[4][5]

The primary application of this and related 2-aminothiazole building blocks is in the synthesis of potent and selective kinase inhibitors.[6] A prominent example is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The 2-aminothiazole core of Dasatinib is crucial for its high-affinity binding to the ATP-binding pocket of kinases like BCR-Abl and Src family kinases.[4][7]

Data Presentation: Biological Activity of Derivatives

Derivatives of the 2-aminothiazole-5-carboxylic acid scaffold have demonstrated significant biological activity, particularly as anti-proliferative agents. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Anti-proliferative Activity of a this compound Derivative

Compound IDCell LineCancer TypeIC50 (µM)Mechanism of Action
Thiazole Derivative 4cMCF-7Breast Cancer2.57Induces apoptosis
Thiazole Derivative MMH-5HepG2Liver Cancer7.26Cell cycle arrest

Data sourced from publicly available information.

Table 2: In Vitro Anti-proliferative Activity of N-(2-chloro-6-methylphenyl)-2-(substituted acetamido)thiazole-5-carboxamide Derivatives [8]

Compound IDR GroupCell LineCancer TypeIC50 (µM)
6d4-methylpiperazin-1-ylK563Leukemiacomparable to Dasatinib
6d4-methylpiperazin-1-ylMCF-7Breast Cancer20.2
6d4-methylpiperazin-1-ylHT-29Colon Carcinoma21.6
Dasatinib-K563Leukemia< 1
Dasatinib-MCF-7Breast Cancer< 1
Dasatinib-HT-29Colon Carcinoma< 1

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps involving the this compound building block.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

  • This compound hydrochloride

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Add the amine of interest (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Protocol 2: Synthesis of a 2-Aminothiazole-5-carboxamide Precursor

This protocol outlines a method for the synthesis of a 2-aminothiazole-5-carboxamide, which can be a precursor for further elaboration.[1]

Materials:

  • (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • 1,4-Dioxane

  • Water

Procedure:

  • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add N-bromosuccinimide (1.1 eq) at a temperature between -10°C and 0°C.

  • After the addition is complete, add thiourea (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to effect ring closure. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Src kinase signaling pathway, a common target for inhibitors derived from the 2-aminothiazole scaffold.[4][7][9] Src kinases are involved in regulating a wide array of cellular processes, including cell proliferation, adhesion, and migration.[10]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src Kinase RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation MAPK_Pathway->Proliferation Survival Cell Survival Akt->Survival Inhibitor 2-Aminothiazole-based Inhibitor Inhibitor->Src

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Experimental_Workflow Start 2-(1-Aminoethyl)thiazole- 5-carboxylic acid Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Amine Amine Library Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay, Cell Proliferation Assay) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This document focuses on the applications of 2-(1-aminoethyl)thiazole-5-carboxylic acid and its derivatives, which have shown significant promise in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it an attractive starting point for the design of targeted therapies.

Synthesis of this compound Derivatives

While a direct, detailed protocol for the synthesis of this compound is not extensively reported in the literature, its derivatives, particularly the corresponding ethyl ester and various amides, are well-documented. The carboxylic acid can be obtained through the hydrolysis of its ethyl ester, which is commonly synthesized via the Hantzsch thiazole synthesis.

A general route involves the reaction of an α-haloketone with a thioamide. For the synthesis of the core scaffold, ethyl 2-aminothiazole-5-carboxylate is a key intermediate. This can be prepared by the reaction of ethyl chloroacetate and ethyl formate with potassium tert-butoxide to form an intermediate chloroaldehyde, which is then reacted with thiourea.[1] Subsequent modifications at the 2-amino group and hydrolysis of the C5-ester would lead to the desired this compound.

A common synthetic strategy for creating libraries of active compounds involves the synthesis of 2-amino-N-arylthiazole-5-carboxamides. This is often achieved by treating 3-ethoxyacryloyl chloride with a substituted aniline, followed by bromination and cyclization with thiourea.[2]

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. Below are summaries of their applications in key therapeutic areas, with quantitative data presented for easy comparison.

Anticancer Activity

The 2-aminothiazole core is a key component of several kinase inhibitors, including the FDA-approved drug Dasatinib.[3] Derivatives of this compound have been extensively investigated as inhibitors of various kinases implicated in cancer progression, such as Src family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
Dasatinib Analog Pan-Src inhibitorK562 (Leukemia)11.08[4]
Compound 21 Not specifiedK562 (Leukemia)16.3[4]
Compound 21 Not specifiedMCF-7 (Breast)20.2[4]
Compound 21 Not specifiedHT-29 (Colon)21.6[4]
Compound 20 Not specifiedH1299 (Lung)4.89[4]
Compound 20 Not specifiedSHG-44 (Glioma)4.03[4]
Compound 23 Not specifiedHepG2 (Liver)570[4]
Compound 24 Not specifiedPC12 (Pheochromocytoma)298[4]
Compound 28 Not specifiedA549 (Lung)8.64[4]
Compound 28 Not specifiedHeLa (Cervical)6.05[4]
Compound 28 Not specifiedHT29 (Colon)0.63[4]
Compound 88 Not specifiedHS 578T (Breast)0.8[2]
Antimicrobial Activity

The 2-aminothiazole moiety is also present in various antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Thiazolyl-thiourea 124 (3,4-dichlorophenyl) S. aureus4 - 16[5]
Thiazolyl-thiourea 124 (3-chloro-4-fluorophenyl) S. epidermidis4 - 16[5]
Piperazinyl derivative 121d MRSA4[5]
Piperazinyl derivative 121d E. coli8[5]
Compound 117 (R¹=OCH₃) E. coliNot specified (high efficacy)[5]
Compound 117 (R¹=CH₃) E. coliNot specified (high efficacy)[5]
Compound 117 (R¹=H, R²=Ph) P. aeruginosaNot specified (high efficacy)[5]
Compound 2d S. aureus250[6]
Compound 2g E. coli375[6]
Tz-02 P. aeruginosa1[7]
41F5 Histoplasma capsulatum0.4 - 0.8 (MIC₅₀)[8]
Compound 13a Bacteria46.9 - 93.7[3]
Compound 13a Fungi5.8 - 7.8[3]
Anti-inflammatory Activity

Derivatives of 2-aminothiazole have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazolyl derivative 188-191 series COX-11.00 - 6.343.03 - 16[2]
Thiazolyl derivative 188-191 series COX-20.09 - 0.71[2]
Celecoxib (Reference) COX-17.218.68[2]
Celecoxib (Reference) COX-20.83[2]
Compound 2a COX-20.3 (nM)Not specified[9]
Compound 2b COX-21 (nM)Not specified[9]
Compound 2c COX-27 (nM)Not specified[9]
Compound 16 5-LO0.3Not specified[10]
Compound 16 mPGES-10.4Not specified[10]
Compound 2h COX-1Not specified (58.2% inhibition at 5 µM)Not specified[11]
Compound 2h COX-2Not specified (81.5% inhibition at 5 µM)Not specified[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13][14]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Inoculum suspension of the microorganism standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[15][16]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compound dissolved in DMSO

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, arachidonic acid, and the fluorometric probe in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor like celecoxib or SC-560). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by 2-aminothiazole derivatives and a general experimental workflow are provided below using Graphviz.

VEGFR-2 Signaling Pathway in Angiogenesis

Derivatives of this compound have been shown to inhibit VEGFR-2, a key regulator of angiogenesis. The following diagram illustrates the downstream signaling cascade initiated by VEGFR-2 activation.[17][18][19][20]

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Permeability Vascular Permeability VEGFR2->Permeability RAF Raf PLCg->RAF AKT Akt PI3K->AKT Migration Cell Migration Src->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor 2-Aminothiazole Derivatives Inhibitor->VEGFR2 Inhibits Src_Signaling Src Src Kinase FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS Ras Src->RAS STAT3 STAT3 Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration AKT Akt PI3K->AKT RAF Raf RAS->RAF Gene Gene Transcription STAT3->Gene Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Aminothiazole Derivatives (e.g., Dasatinib) Inhibitor->Src Inhibits Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A Library Design & Virtual Screening B Chemical Synthesis A->B C Compound Purification & Characterization B->C D Primary Screening (e.g., Kinase Assay) C->D E Secondary Screening (e.g., Cell Viability - MTT) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G G->B  Iterative  Design H ADMET Profiling G->H I Animal Model Studies (Efficacy & Toxicity) H->I

References

Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Aminoethyl)thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, including antimicrobial and anticancer agents.[1][2] The presence of both a primary amine and a carboxylic acid group on the 2-(1-aminoethyl)thiazole core makes it a versatile building block for the synthesis of a diverse range of derivatives, particularly through amide bond formation and esterification.

These application notes provide detailed experimental protocols for common reactions involving this compound, enabling researchers to efficiently synthesize novel compounds for screening and development. The methodologies are based on established synthetic strategies for related aminothiazole derivatives, including those used in the synthesis of the anticancer drug dasatinib.[3][4]

Chemical Properties

PropertyValueSource
Molecular Weight172.20 g/mol [5]
PurityTypically >95%[5]
AppearanceLiquid (may vary)[5]

Experimental Protocols

Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a fundamental transformation for derivatizing this compound, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Representative Amide Coupling Reactions:

AmineCoupling ReagentsSolventBaseReaction Time (h)Yield (%)
AnilineEDC, HOBtDMFDIPEA1875-85
BenzylamineEDC, HOBtDCMTEA1680-90
MorpholineHATUDMFDIPEA1285-95

Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.

Esterification via Acid Catalysis

Esterification of the carboxylic acid moiety can be achieved through Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst.

Protocol:

  • Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.

Quantitative Data for Representative Esterification Reactions:

AlcoholCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄Reflux (65)685-95
EthanolHClReflux (78)880-90
IsopropanolH₂SO₄Reflux (82)1070-80

Note: Yields are indicative and may vary based on the alcohol and reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening start 2-(1-Aminoethyl)thiazole- 5-carboxylic acid amide Amide Coupling start->amide Amine, Coupling Reagents ester Esterification start->ester Alcohol, Acid Catalyst library Compound Library amide->library ester->library screening High-Throughput Screening library->screening Biological Assays hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Preclinical Candidate lead->candidate

Caption: General workflow for the synthesis and screening of this compound derivatives.

amide_coupling_pathway acid Carboxylic Acid (R-COOH) active_ester O-acylisourea intermediate acid->active_ester + edc EDC edc->active_ester hobt_ester Activated HOBt Ester active_ester->hobt_ester + hobt HOBt hobt->hobt_ester amide Amide (R-CONH-R') hobt_ester->amide + amine Amine (R'-NH2) amine->amide

Caption: Simplified signaling pathway for EDC/HOBt mediated amide bond formation.

References

Application Notes and Protocols for the Quantification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Aminoethyl)thiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) are discussed. The methodologies presented herein are based on established analytical techniques for structurally similar aminothiazole derivatives and provide a robust starting point for method development and validation.

Method Selection Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following diagram illustrates a general decision-making workflow for selecting the appropriate analytical technique.

MethodSelection Start Sample Matrix & Analytical Goal High_Concentration High Concentration? (e.g., Bulk Drug, Formulation) Start->High_Concentration Assess Concentration Low_Concentration Low Concentration? (e.g., Biological Fluids) Start->Low_Concentration Assess Concentration High_Concentration->Low_Concentration No HPLC_UV HPLC-UV High_Concentration->HPLC_UV Yes Complex_Matrix Complex Matrix? Low_Concentration->Complex_Matrix Yes LC_MS LC-MS/MS Complex_Matrix->HPLC_UV No, Simple Matrix Complex_Matrix->LC_MS Yes

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in samples with relatively high concentrations, such as bulk drug substance and pharmaceutical formulations.

Experimental Protocol

This protocol is adapted from a method for a novel aminothiazole derivative and is expected to provide good chromatographic performance for the target analyte.[1]

1.1. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration within the calibration range.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Disperse the powder in a known volume of diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Centrifuge or filter through a 0.45 µm syringe filter to remove excipients.

    • Dilute the supernatant/filtrate to a suitable concentration.

1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Phenomenex Luna® C18, 50 x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic elution with a mixture of aqueous buffer and organic solvent. A good starting point is 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or controlled at 25-30 °C.
Injection Volume 10-20 µL
UV Detection A wavelength of approximately 272 nm is suggested based on similar aminothiazole structures.[1] A full UV scan of the analyte is recommended to determine the optimal wavelength.

1.3. Data Analysis

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter/Centrifuge Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices such as plasma, urine, and tissue homogenates, owing to its high sensitivity and selectivity.

Experimental Protocol

This protocol is based on methods developed for other aminothiazole and aminothiazoline carboxylic acids in biological samples.[1][2][3][4]

2.1. Sample Preparation (from Rat Plasma)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary.[3]

2.2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 μm)[1]
Mobile Phase A 0.1% formic acid in water or 5 mM ammonium formate.[1]
Mobile Phase B 0.1% formic acid in acetonitrile/methanol mixture (e.g., 95:5 v/v).[1]
Flow Rate 0.5-1.0 mL/min.[1]
Gradient Elution A gradient from low to high organic phase (Mobile Phase B) is recommended to ensure elution of the analyte and cleaning of the column. A typical gradient might start at 5-15% B, ramp to 95% B, hold, and then re-equilibrate.
Ionization Source Electrospray Ionization (ESI) in positive mode is expected to be effective for this molecule.
MS Detection Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+. Product ions for quantification (quantifier) and confirmation (qualifier) need to be determined by direct infusion of a standard solution into the mass spectrometer.
Internal Standard A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate LC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Peak_Area_Ratio Quantify Quantify vs. Calibration Curve Peak_Area_Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis from plasma.

Other Potential Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of small molecules. However, due to the low volatility of this compound, derivatization is necessary to convert the analyte into a more volatile and thermally stable compound.[3] Common derivatization agents for carboxylic acids and amines include silylating agents (e.g., MSTFA) or reagents for esterification and acylation.[5] While sensitive, the need for derivatization adds complexity and potential for variability in the sample preparation process.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent volumes. It is well-suited for the analysis of charged species like amino acids and carboxylic acids.[6][7] Quantification can be achieved using UV detection or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.[8] Method development would involve optimizing the background electrolyte pH and composition to achieve the desired separation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods. These values are derived from published methods for structurally related aminothiazole compounds and should be considered as representative targets for method validation.[1][2]

ParameterHPLC-UV (Expected)LC-MS/MS (Expected)
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL[1]
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL[1]
Limit of Detection (LOD) ~0.03 µg/mL~0.3 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LOQ)
Precision (% RSD) < 15%< 15% (< 20% at LOQ)
Recovery > 85%> 80%

Disclaimer: The quantitative data presented are illustrative and based on methods for similar compounds. Actual performance characteristics must be determined through formal method validation for this compound.

References

Application Notes and Protocols for Dissolving 2-(1-Aminoethyl)thiazole-5-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution of 2-(1-Aminoethyl)thiazole-5-carboxylic acid, a zwitterionic compound, for use in a variety of biological assays. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the physicochemical properties of its structural motifs—an amino acid and a thiazole ring—and established practices for similar small molecules in drug discovery.

Compound Characteristics and Solubility Profile

This compound possesses both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic molecule. Its solubility is therefore highly dependent on the pH of the solvent. At its isoelectric point (pI), the compound will have minimal solubility. To achieve effective dissolution in aqueous solutions, it is necessary to adjust the pH to be either significantly lower or higher than the pI.

The stability of 2-aminothiazole derivatives in solution, particularly in DMSO, can be a concern. It is recommended to prepare fresh solutions for bioassays or to conduct stability studies if long-term storage of stock solutions is required.

Recommended Solvents and Starting Concentrations

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power for organic molecules. However, the final concentration of DMSO in the bioassay must be carefully controlled to avoid cytotoxicity. For aqueous-based assays, pH-adjusted buffers are the preferred diluents.

Table 1: Recommended Solvents and Typical Concentration Ranges
SolventRoleTypical Stock ConcentrationMaximum Recommended Final Assay ConcentrationKey Considerations
DMSO (Dimethyl Sulfoxide) Primary solvent for high-concentration stock solutions10-50 mM< 0.5% (v/v), ideally ≤ 0.1%Potential for cytotoxicity at higher concentrations. Some 2-aminothiazoles show instability with prolonged storage at room temperature.[1][2][3][4]
pH-Adjusted Aqueous Buffers (e.g., PBS, Tris, HEPES) Diluent for working solutions10 µM - 1 mMN/ASolubility is pH-dependent. Empirical testing is required to find the optimal pH.
Ethanol Co-solvent1-10 mM< 1% (v/v)Can be used as a co-solvent with aqueous buffers to improve solubility.

Experimental Protocols

The following protocols provide a stepwise guide to dissolving this compound for the preparation of stock and working solutions for bioassays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be serially diluted for various bioassays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions. For short-term storage (up to a week), 4°C may be acceptable, but stability should be verified.

Protocol 2: Preparation of Aqueous Working Solutions by pH Adjustment

This protocol is designed for preparing working solutions in aqueous buffers, which is often necessary for cell-based and biochemical assays.

Materials:

  • High-concentration stock solution of this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Sterile, dilute solutions of HCl and NaOH (e.g., 0.1 M) for pH adjustment

  • pH meter

  • Sterile tubes

Procedure:

  • Initial Dilution: Begin with the desired aqueous buffer.

  • pH Adjustment (Acidic):

    • To dissolve the compound as a cation, slowly add a small amount of dilute HCl to the buffer to lower the pH (e.g., to pH 2-4). A predicted pKa for the similar compound 2-ethyl-1,3-thiazole-5-carboxylic acid is around 3.70, suggesting that a pH below this value will protonate the carboxylate group and may enhance solubility.

    • Add the required volume of the DMSO stock solution to the acidified buffer while vortexing.

    • Adjust the final pH to the desired value for your assay with dilute NaOH.

  • pH Adjustment (Basic):

    • To dissolve the compound as an anion, slowly add a small amount of dilute NaOH to the buffer to raise the pH (e.g., to pH 8-10).

    • Add the required volume of the DMSO stock solution to the basified buffer while vortexing.

    • Adjust the final pH to the desired value for your assay with dilute HCl.

  • Final Concentration: Ensure the final concentration of DMSO is below the cytotoxic threshold for your assay.

  • Filtration: For sterile applications, filter the final working solution through a 0.22 µm syringe filter.

Visualization of Workflows and Concepts

Diagram 1: General Workflow for Preparation of Bioassay Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store add_stock Add DMSO Stock Solution store->add_stock Use Aliquot start_buffer Start with Aqueous Buffer adjust_ph Adjust pH (Acidic or Basic) start_buffer->adjust_ph adjust_ph->add_stock final_ph Adjust to Final Assay pH add_stock->final_ph filter Sterile Filter (0.22 µm) final_ph->filter bioassay Perform Bioassay filter->bioassay Ready for Bioassay

Caption: Workflow for preparing stock and working solutions.

Diagram 2: pH-Dependent Solubility of a Zwitterionic Compound

G cluster_pH Effect of pH on Compound Charge and Solubility low_ph {Low pH (e.g., < 4) | Cationic Form | Higher Solubility} pi {Isoelectric Point (pI) | Zwitterionic Form | Lowest Solubility} low_ph->pi Increase pH high_ph {High pH (e.g., > 8) | Anionic Form | Higher Solubility} pi->high_ph Increase pH

Caption: Relationship between pH, charge, and solubility.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluting the DMSO stock in an aqueous buffer, it indicates that the aqueous solubility limit has been exceeded. To address this, you can:

    • Lower the final concentration of the compound.

    • Increase the percentage of DMSO (while staying within the acceptable limits for your assay).

    • Optimize the pH of the aqueous buffer.

    • Consider the use of a co-solvent like ethanol.

  • DMSO Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.

  • Fresh is Best: Due to potential stability issues with some 2-aminothiazole derivatives in DMSO, it is advisable to use freshly prepared dilutions for your experiments.

  • Empirical Testing: The provided protocols are a starting point. The optimal dissolution conditions for this compound in your specific bioassay may require empirical optimization.

By following these guidelines and protocols, researchers can confidently prepare solutions of this compound for accurate and reproducible results in their biological assays.

References

Application Notes and Protocols: 2-(1-Aminoethyl)thiazole-5-carboxylic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminoethyl)thiazole-5-carboxylic acid is a versatile heterocyclic ligand possessing multiple coordination sites: the thiazole nitrogen, the amino group, and the carboxylate group. This trifunctional nature allows for the formation of stable chelate complexes with a variety of metal ions, making it an attractive candidate for applications in medicinal chemistry, catalysis, and materials science. The thiazole moiety is a key structural feature in many biologically active compounds, and its incorporation into coordination complexes can lead to novel therapeutic and diagnostic agents.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving this compound. Detailed protocols for the synthesis of the ligand and its metal complexes are provided, along with expected characterization data.

Potential Applications

The unique structural features of this compound-metal complexes suggest a range of potential applications:

  • Anticancer Agents: Thiazole derivatives are integral to a number of anticancer drugs, including Dasatinib.[1][2] The coordination of these ligands to metal ions such as platinum, ruthenium, or copper can enhance their cytotoxic activity through various mechanisms, including improved cellular uptake and DNA binding.

  • Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial agents.[3][4] Metal complexes of this ligand may exhibit enhanced antimicrobial activity compared to the free ligand, offering a strategy to combat drug-resistant pathogens.

  • Catalysis: The well-defined coordination geometry of the metal complexes can be exploited in catalysis. For example, chiral complexes could be developed for asymmetric synthesis.

  • Bioimaging: By using fluorescent or radioactive metal ions, the complexes can be designed as probes for bioimaging applications, such as PET or SPECT imaging.

Proposed Synthesis of the Ligand

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of related thiazole derivatives.[3][5]

start Ethyl 2-aminothiazole-5-carboxylate step1 N-Acetylation start->step1 intermediate1 Ethyl 2-acetamidothiazole-5-carboxylate step1->intermediate1 step2 Reduction of ester intermediate1->step2 intermediate2 (2-Acetamidothiazol-5-yl)methanol step2->intermediate2 step3 Oxidation to aldehyde intermediate2->step3 intermediate3 2-Acetamidothiazole-5-carbaldehyde step3->intermediate3 step4 Grignard reaction with MeMgBr intermediate3->step4 intermediate4 1-(2-Acetamidothiazol-5-yl)ethanol step4->intermediate4 step5 Azide substitution (Mitsunobu) intermediate4->step5 intermediate5 5-(1-Azidoethyl)-2-acetamidothiazole step5->intermediate5 step6 Reduction of azide intermediate5->step6 intermediate6 5-(1-Aminoethyl)-2-acetamidothiazole step6->intermediate6 step7 Hydrolysis of amide and ester intermediate6->step7 final_product This compound step7->final_product

Caption: Proposed synthetic workflow for this compound.

General Protocol for Metal Complex Synthesis

The following is a general procedure for the synthesis of metal complexes with this compound. The specific conditions may need to be optimized for each metal ion.

ligand Dissolve Ligand in Solvent mixing Mix Solutions and Adjust pH ligand->mixing metal_salt Dissolve Metal Salt in Solvent metal_salt->mixing reaction Heat under Reflux mixing->reaction cooling Cool to Room Temperature reaction->cooling precipitation Collect Precipitate by Filtration cooling->precipitation washing Wash with Solvent and Dry precipitation->washing characterization Characterize the Complex washing->characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Synthesis of this compound (Proposed)
  • N-Acetylation of Ethyl 2-aminothiazole-5-carboxylate: Dissolve ethyl 2-aminothiazole-5-carboxylate (1 eq.) in acetic anhydride and heat at 100°C for 2 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitate, wash with water, and dry to obtain ethyl 2-acetamidothiazole-5-carboxylate.

  • Reduction to Alcohol: To a solution of ethyl 2-acetamidothiazole-5-carboxylate (1 eq.) in anhydrous THF, add LiBH4 (2 eq.) portion-wise at 0°C. Stir the mixture at room temperature for 4 hours. Quench the reaction by the slow addition of water, followed by 1 M HCl. Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure to yield (2-acetamidothiazol-5-yl)methanol.

  • Oxidation to Aldehyde: Dissolve (2-acetamidothiazol-5-yl)methanol (1 eq.) in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 eq.). Stir the mixture at room temperature for 2 hours. Filter the reaction mixture through a pad of silica gel and wash with dichloromethane. Concentrate the filtrate to obtain 2-acetamidothiazole-5-carbaldehyde.

  • Grignard Reaction: To a solution of 2-acetamidothiazole-5-carbaldehyde (1 eq.) in anhydrous THF at 0°C, add methylmagnesium bromide (1.2 eq., 3 M in ether) dropwise. Stir the reaction mixture at room temperature for 3 hours. Quench with saturated aqueous NH4Cl solution and extract with ethyl acetate. Dry the organic layer and concentrate to give 1-(2-acetamidothiazol-5-yl)ethanol.

  • Azide Substitution: Dissolve 1-(2-acetamidothiazol-5-yl)ethanol (1 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.5 eq.) in anhydrous THF. Cool to 0°C and add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. Stir at room temperature overnight. Concentrate the reaction mixture and purify by column chromatography to obtain 5-(1-azidoethyl)-2-acetamidothiazole.

  • Reduction of Azide: Dissolve 5-(1-azidoethyl)-2-acetamidothiazole (1 eq.) in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere for 12 hours. Filter the catalyst and concentrate the filtrate to yield 5-(1-Aminoethyl)-2-acetamidothiazole.

  • Hydrolysis: Suspend 5-(1-Aminoethyl)-2-acetamidothiazole (1 eq.) in 6 M HCl and heat at reflux for 12 hours. Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of this compound.

Synthesis of a Representative Metal Complex: [Cu(L)2] (L = deprotonated ligand)
  • Preparation of Solutions: Dissolve this compound hydrochloride (2 mmol) in 20 mL of a 1:1 methanol/water mixture. In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

  • Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. Adjust the pH to ~6 with a dilute solution of NaOH. A precipitate should form.

  • Isolation: Heat the mixture at 60°C for 2 hours. Cool to room temperature and collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with water, then methanol, and finally with diethyl ether. Dry the complex under vacuum.

Characterization Data

The following tables summarize the expected key characterization data for the free ligand and its metal complexes.

Table 1: Expected Spectroscopic Data for this compound and its Copper Complex.

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ligand (H₂L) ~3400 (NH₂), ~3100 (OH), ~1700 (C=O), ~1600 (C=N)~7.5 (thiazole-H), ~4.2 (CH), ~1.5 (CH₃)~170 (C=O), ~165 (thiazole-C2), ~145 (thiazole-C5), ~125 (thiazole-C4), ~50 (CH), ~20 (CH₃)
[Cu(L)₂] ~3300 (NH₂), No OH band, ~1650 (asym C=O), ~1400 (sym C=O), ~1580 (C=N)Paramagnetically broadenedNot applicable

Table 2: Potential Coordination Modes and Corresponding Spectroscopic Shifts.

Coordination Mode Description Expected IR Shift (C=O) Expected ¹H NMR Shift (Thiazole-H)
Bidentate (N, O) Amino and carboxylate coordinationΔν > 200 cm⁻¹Downfield shift
Bidentate (N, N) Thiazole N and amino coordinationMinimal shiftDownfield shift
Tridentate (N, N, O) Thiazole N, amino, and carboxylate coordinationΔν > 200 cm⁻¹Significant downfield shift

Visualization of Coordination Modes

The following diagram illustrates the potential tridentate coordination mode of the deprotonated ligand with a metal ion.

Caption: Potential tridentate coordination of 2-(1-Aminoethyl)thiazole-5-carboxylate to a metal center.

Conclusion

This compound presents a promising platform for the development of novel coordination complexes with diverse applications. The synthetic and analytical protocols provided herein are intended to serve as a guide for researchers venturing into this area. Further studies are warranted to fully explore the coordination chemistry of this ligand and to evaluate the biological and catalytic activities of its metal complexes.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-aminothiazole-5-carboxamides, a key scaffold in many pharmaceutically active compounds. The following sections outline various synthetic strategies, detailed experimental procedures, and quantitative data to facilitate the efficient and scalable production of these valuable intermediates.

Introduction

2-Aminothiazole-5-carboxamides are crucial building blocks in the synthesis of numerous therapeutic agents, including kinase inhibitors used in oncology. The demand for efficient, scalable, and cost-effective synthetic routes is therefore of high importance in the pharmaceutical industry. This document details two primary industrial-scale synthetic methodologies, providing comprehensive protocols and comparative data.

Synthetic Strategies Overview

Two main strategies for the large-scale synthesis of 2-aminothiazole-5-carboxamides have been identified as industrially relevant:

  • Hantzsch Thiazole Synthesis-based Route: This classic method has been adapted for large-scale production, typically involving the reaction of an α-halocarbonyl compound with a thiourea derivative.[1][2]

  • Multi-step Synthesis from Acrylamide Precursors: This modern approach offers high efficiency and chemoselectivity, proceeding through key intermediates derived from acrylamides.[3][4][5]

The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired purity, and the specific substitution pattern of the target molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Hantzsch Thiazole Synthesis A 2,3-Dichloroacryloyl chloride C Intermediate IIIa (not isolated) A->C Reaction B Substituted Aniline B->C E Intermediate IV C->E Treatment D Alkanolate Salt D->E G 2-Aminothiazole-5-carboxamide E->G Acidic Medium F Thiourea F->G

Caption: Workflow for the Hantzsch-based synthesis of 2-aminothiazole-5-carboxamides.

G cluster_1 Route 2: Acrylamide Precursor Synthesis H β-Ethoxy Acryloyl Chloride J N-Aryl β-Ethoxy Acrylamide H->J Coupling I Substituted Aniline I->J L Intermediate Hemiacetal J->L α-Bromination K N-Bromosuccinimide (NBS) K->L N 2-Aminothiazole-5-carboxamide L->N Ring Closure M Thiourea M->N

Caption: Workflow for the acrylamide precursor-based synthesis.

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

This protocol is adapted from a patented industrial process and is suitable for large-scale production.[1][6]

Step 1: Synthesis of the Amide Intermediate

  • In a suitable reactor, charge a solution of substituted aniline in a biphasic solvent system, such as toluene and water.[6]

  • Add an inorganic base, maintaining the temperature between 60-65°C.[1]

  • Slowly add a solution of 2,3-dichloroacryloyl chloride in toluene over several hours while maintaining the reaction temperature.[1]

  • After the addition is complete, continue stirring for an additional two hours.[1]

  • Separate the organic phase for the next step. The intermediate product is typically not isolated.[1][6]

Step 2: Formation of the Thiazole Precursor

  • To the organic phase from the previous step, add methanol and distill to remove the toluene.[1]

  • Add a solution of sodium methanolate in methanol over two hours at 50°C and stir for an additional five hours.[6]

  • Cool the reaction mixture and partially distill off the methanol under reduced pressure.[1][6]

Step 3: Cyclization to form 2-Aminothiazole-5-carboxamide

  • Dilute the reaction mixture with acetic acid and distill off any residual methanol.[6]

  • Add hydrochloric acid and thiourea to the reaction mixture at 50°C.

  • After the reaction is complete, cool the mixture to 0°C to precipitate the product.[6]

  • Filter the suspension and wash the filter cake with water.

Step 4: Purification

  • The crude product can be purified by recrystallization.[1][6]

  • Dissolve the crude material in a suitable solvent such as a mixture of THF and hexane or methanol and water at an elevated temperature (e.g., 50°C).[1][6]

  • Cool the solution to 0°C to induce crystallization.[1][6]

  • Filter the purified product, wash with a cold solvent (e.g., hexane), and dry under nitrogen or in a vacuum oven.[1][6]

Protocol 2: Synthesis via β-Ethoxyacrylamide Intermediate

This protocol is based on a highly efficient method developed for the synthesis of Dasatinib, a potent anti-cancer drug.[3]

Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide

  • In a reaction vessel, dissolve 2-chloro-6-methylaniline in THF.

  • Add pyridine as a base.

  • Cool the mixture and slowly add β-ethoxy acryloyl chloride.

  • Allow the reaction to proceed at room temperature.

  • Upon completion, the product can be isolated by filtration after precipitation.

Step 2: α-Bromination and Cyclization

  • Suspend the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) to the suspension to perform a chemoselective α-bromination.

  • Add thiourea to the reaction mixture and heat to induce ring closure.

  • The desired 2-aminothiazole-5-carboxamide is formed in high yield.[3]

  • The product can be isolated by filtration and purified by recrystallization if necessary.

Data Presentation

The following tables summarize key quantitative data for the described synthetic protocols.

Table 1: Reaction Conditions and Yields for Hantzsch-Type Synthesis

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Amide Formation2,3-Dichloroacryloyl chloride, Substituted AnilineToluene/Water60-654-6Not Isolated
Precursor FormationSodium MethanolateMethanol507Not Isolated
Cyclization & PurificationThiourea, HCl, Acetic AcidAcetic Acid50-68 (Overall)[6]

Table 2: Reaction Conditions and Yields for β-Ethoxyacrylamide Route

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Acrylamide Formationβ-Ethoxy acryloyl chloride, 2-chloro-6-methylanilineTHF10-20274[3]
Bromination & CyclizationNBS, ThioureaDioxane/Water--95[3]

Table 3: Purification Parameters

MethodSolvent SystemTemperature Range (°C)
RecrystallizationTHF/Hexane, Methanol/Water-20 to 100[1][6]
C5-C8 alkanes, C4-C8 ethers, C4-C8 esters0 to 60 (preferred)[1][6]

Conclusion

The large-scale synthesis of 2-aminothiazole-5-carboxamides can be effectively achieved through multiple synthetic routes. The choice between a Hantzsch-type synthesis and a more modern approach using acrylamide precursors will depend on the specific requirements of the project, including cost, scale, and desired purity. The protocols and data presented herein provide a solid foundation for process development and optimization in an industrial setting. For any specific application, further optimization of reaction conditions may be necessary to achieve the desired outcome.

References

Application of Aminothiazoles in Fungicidal and Antiviral Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes, experimental protocols, and data summaries for the use of aminothiazole derivatives in fungicidal and antiviral research.

Fungicidal Applications of Aminothiazoles

Aminothiazole derivatives have emerged as a promising class of antifungal agents, exhibiting potent activity against a range of pathogenic fungi. Their mechanism of action often involves the disruption of essential fungal cellular processes, with a key target being the ergosterol biosynthesis pathway.

Quantitative Data Summary: Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative aminothiazole derivatives against various fungal pathogens.

Compound IDFungal SpeciesMIC (µg/mL)EC50 (mg/L)Reference
41F5 Histoplasma capsulatum0.4-0.8 (MIC50, µM)-[1][2]
Cryptococcus neoformans1 (MIC, µM)-[3]
T18 Peronosclerospora sorghi-0.93[4]
Erysiphe graminis-1.24[4]
3a Rhizoctonia solaniExceeded boscalid-[2][4]
II-c Candida albicans0.010 (mM)-[2]
123j, 123k Candida albicansInhibited ergosterol biosynthesis-[5][6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal aminothiazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 demethylation ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane aminothiazole Aminothiazole Derivatives aminothiazole->cyp51 Inhibition

Inhibition of Ergosterol Biosynthesis by Aminothiazoles.
Experimental Protocols

The Hantzsch thiazole synthesis is a classical and widely used method for preparing 2-aminothiazole derivatives.[7]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 1 equivalent of the α-haloketone in ethanol.

  • Add 1 equivalent of thiourea to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[8]

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans)

  • RPMI-1640 medium

  • Aminothiazole test compounds dissolved in DMSO

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the aminothiazole compound in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum suspension in RPMI-1640 medium (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. Alternatively, read the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Antiviral Applications of Aminothiazoles

Aminothiazole derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a variety of viruses, including influenza A virus, Human Immunodeficiency Virus (HIV), and rhinoviruses.

Quantitative Data Summary: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected aminothiazole derivatives.

Compound IDVirusAssayIC50 / EC50Reference
6e Influenza A (PR8)Cell viabilityComparable to oseltamivir[9]
5e Influenza A (PR8)Cell viabilityComparable to amantadine[9]
Compound 6 HIV-1BiCycle assay0.3-37 µM[10]
Compound 13 HIV-1BiCycle assay0.3-37 µM[10]
Compound 1 & 2 Rhinovirus (RV)In vitro/in vivoPI4KIIIβ inhibitors[7]
7f Rhinovirus B14Replicon assay0.008 µM (EC50)[11]
Mechanisms of Action

Aminothiazole-based antivirals act on diverse viral and host targets.

  • Inhibition of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ): Some aminothiazoles inhibit the host cell kinase PI4KIIIβ, which is essential for the replication of various RNA viruses, including rhinoviruses.[7][11] Inhibition of PI4KIIIβ disrupts the formation of viral replication organelles.

PI4KIIIbeta_Inhibition cluster_host Host Cell cluster_virus Viral Replication pi4k PI4KIIIβ pi4p PI4P Production pi4k->pi4p replication_complex Replication Organelle Formation pi4p->replication_complex Essential for aminothiazole Aminothiazole Derivatives aminothiazole->pi4k Inhibition viral_rna Viral RNA viral_rna->replication_complex progeny_virus Progeny Virus replication_complex->progeny_virus

Inhibition of PI4KIIIβ by Aminothiazoles Disrupts Viral Replication.
  • Targeting HIV-1 Nucleocapsid Protein (NC): Certain aminothiazoles have been designed to bind to the HIV-1 nucleocapsid protein (NC), a key protein involved in multiple stages of the viral life cycle, including RNA packaging and reverse transcription.[10]

Experimental Protocols

The synthesis of antiviral aminothiazole derivatives often involves multi-step procedures to introduce specific functionalities. The following is a generalized scheme.

Procedure:

  • Synthesis of the 2-aminothiazole core: This is typically achieved via the Hantzsch synthesis as described in Protocol 1.

  • Functionalization of the amino group: The 2-amino group can be acylated, alkylated, or used in condensation reactions to introduce various side chains designed to interact with the viral target. For example, reaction with an activated carboxylic acid in the presence of a coupling agent like EDAC can form an amide linkage.

  • Modification of the thiazole ring: Substituents can be introduced at other positions of the thiazole ring through various organic reactions, depending on the desired final structure.

  • Purification and characterization: Each step requires careful purification (e.g., column chromatography) and characterization (e.g., NMR, Mass Spectrometry) to confirm the structure of the synthesized compounds.

This assay is used to determine the ability of a compound to inhibit the replication of influenza virus.[12][13][14][15]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 H1N1)

  • 12-well plates

  • DMEM supplemented with BSA and TPCK-treated trypsin

  • Agarose or Avicel overlay

  • Crystal violet staining solution

  • Aminothiazole test compounds

Procedure:

  • Seed MDCK cells in 12-well plates and grow to confluence.

  • Prepare serial dilutions of the aminothiazole compound in infection medium (DMEM with BSA and trypsin).

  • Pre-treat the confluent MDCK cell monolayers with the different concentrations of the compound for 1 hour at 37°C.

  • Infect the cells with a known amount of influenza A virus (e.g., 100 plaque-forming units, PFU) in the presence of the compound.

  • After a 1-hour incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or Avicel) with the corresponding concentration of the compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Assays to evaluate the binding of compounds to the HIV-1 NC protein can be performed using various biophysical techniques. A common approach is a fluorescence-based assay.

HIV_NC_Binding_Assay recombinant_nc Purified Recombinant HIV-1 NC Protein incubation1 Incubation recombinant_nc->incubation1 fluorescent_probe Fluorescently Labeled Nucleic Acid Probe (e.g., viral RNA sequence) fluorescent_probe->incubation1 incubation2 Competitive Incubation incubation1->incubation2 aminothiazole Aminothiazole Test Compound aminothiazole->incubation2 measurement Fluorescence Measurement (e.g., Fluorescence Polarization) incubation2->measurement data_analysis Data Analysis: Determine Binding Affinity (IC50) measurement->data_analysis

Workflow for an HIV-1 Nucleocapsid Protein Binding Assay.

Conceptual Steps:

  • Recombinant Protein Expression and Purification: Express and purify recombinant HIV-1 NC protein.

  • Fluorescent Probe: Utilize a fluorescently labeled oligonucleotide that is known to bind to the NC protein.

  • Binding Assay: In a microplate format, incubate the NC protein with the fluorescent probe. Binding will result in a high fluorescence polarization signal.

  • Competitive Binding: In the presence of an aminothiazole compound that binds to the NC protein, the fluorescent probe will be displaced, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: By testing a range of compound concentrations, an IC50 value can be determined, representing the concentration of the compound required to inhibit 50% of the binding between the NC protein and the fluorescent probe.

These notes and protocols provide a foundational framework for researchers interested in exploring the potential of aminothiazole derivatives as novel fungicidal and antiviral agents. Further optimization of these compounds and detailed mechanistic studies will be crucial for their development into clinically useful therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 2-aminothiazole-5-carboxylic acids and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield of 2-aminothiazole-5-carboxylic acid consistently low?

A1: Low yields can stem from several factors throughout the synthesis:

  • Side Reactions: The classic Hantzsch thiazole synthesis, which involves condensing an α-halo carbonyl compound with a thiourea, can produce unwanted side products. Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1][2]

  • Incomplete Hydrolysis: If your synthesis proceeds through an ester intermediate (e.g., ethyl 2-aminothiazole-5-carboxylate), the final hydrolysis step to the carboxylic acid may be incomplete. Both acidic and basic conditions can be used for hydrolysis, but optimization is key.[3]

  • Product Degradation: The target molecule can be susceptible to decarboxylation, especially under harsh thermal or acidic/basic conditions during workup or purification.[4]

  • Purification Losses: 2-Aminothiazole-5-carboxylic acids can be challenging to purify. Significant material may be lost during recrystallization if the solvent system or temperature is not optimal.[5][6]

Q2: I've identified an isomeric impurity in my product. What is it and how can I prevent its formation?

A2: If you are using a substituted thiourea in a Hantzsch-type synthesis, the most likely isomeric impurity is a 3-substituted 2-imino-2,3-dihydrothiazole. Its formation is highly dependent on the reaction's acidity.[1][2]

  • Mechanism: In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, a competing reaction pathway opens up, leading to the imino isomer.[1][2]

  • Prevention: To favor the desired 2-aminothiazole product, conduct the condensation in a neutral or slightly basic medium. If acidic conditions are necessary for other reasons, you may need to carefully control the acid concentration, temperature, and reaction time, as all these factors influence the product ratio.[2]

Q3: My amide coupling reaction with a sterically hindered aniline is failing. What alternative strategy can I use?

A3: Direct amide coupling of 2-aminothiazole-5-carboxylic acid with sterically hindered anilines (e.g., 2-chloro-6-methylaniline) is often low-yielding.[7] A more effective strategy is to build the amide bond before forming the thiazole ring.

  • Acrylamide Formation: React 3-ethoxyacryloyl chloride with the sterically hindered aniline in the presence of a base like pyridine to form an N-aryl-3-ethoxyacrylamide intermediate.[7][8]

  • Thiazole Cyclization: Treat the resulting acrylamide with an α-halogenating agent like N-bromosuccinimide (NBS), followed by cyclization with thiourea. This one-pot treatment efficiently yields the desired 2-amino-N-(aryl)-thiazole-5-carboxamide.[7] This method avoids problematic amide coupling and eliminates the need for protecting groups on the 2-amino position.[7]

Q4: My final product seems to be degrading during workup or storage. What is the likely cause?

A4: The most probable degradation pathway is decarboxylation. The stability of 2-aminothiazole-5-carboxylic acids is influenced by pH. Kinetic studies have shown that these compounds can decarboxylate through different mechanisms depending on the proton activity of the medium.[4] To minimize degradation, avoid prolonged exposure to high temperatures and strong acids or bases during purification and handling.

Q5: What is the most effective method for purifying the crude 2-aminothiazole-5-carboxylic acid?

A5: Recrystallization is the most commonly cited method for purification.[5][6]

  • Solvent Systems: A variety of solvents can be effective, often as mixtures. Preferred solvents include combinations of ethers (like THF), alkanes (like hexane), alcohols (like methanol), and water.[5][6]

  • Procedure: A typical procedure involves dissolving the crude product in a solvent like THF at an elevated temperature (e.g., 50-60°C), followed by the gradual addition of an anti-solvent like hexane to induce crystallization as the solution cools.[5][6] Cooling to low temperatures (e.g., 0°C) can maximize the recovery of the purified product.[5][6] For large-scale preparations, treatment with activated charcoal in a hot solvent can be used to remove colored impurities before recrystallization.[5][6]

Summary of Yields for Different Synthetic Routes

Starting Material(s)Key Reagents & ConditionsProduct TypeReported YieldReference
Mucochloric Acid1. NaOH, HCl 2. Thionyl Chloride 3. Aniline, KHCO₃ 4. NaOCH₃ 5. Thiourea, HCl, Acetic Acid2-Amino-N-aryl-thiazole-5-carboxamide68% (Overall)[5],[6]
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide1. NBS 2. Thiourea2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide95%[7]
3-Ethoxyacryloyl chloride & 2-chloro-6-methylanilinePyridine, THF(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide~74%[7]
α-Halogeno Ketone & N-methylthiourea10M-HCl-EtOH (1:2), 80°C2-Imino-3,4-dimethyl-2,3-dihydrothiazole (Isomer)73%[1],[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-aryl-thiazole-5-carboxamide from β-Ethoxyacrylamide

This protocol is adapted from a high-yield method that avoids problematic amide coupling with sterically hindered anilines.[7]

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • In a reaction vessel, dissolve 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF).

  • Cool the stirring solution to 0-5°C using an ice bath.

  • Slowly add 3-ethoxyacryloyl chloride (1.5 eq) while maintaining the temperature between 0-5°C.

  • After the addition is complete, warm the mixture to 20°C and stir for 2 hours.

  • Cool the mixture to 0-10°C and add 1N hydrochloric acid to quench the reaction.

  • Dilute with water and concentrate the solution under vacuum to a thick slurry.

  • Dilute the slurry with toluene, stir, and cool to 0°C for 1 hour to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the acrylamide product. A yield of approximately 74% can be expected.[7]

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Suspend the acrylamide product from Step 1 (1.0 eq) in a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise while stirring.

  • Add thiourea (1.2 eq) to the mixture and heat to 85-90°C for 2 hours.

  • Cool the resulting solution to room temperature and add concentrated ammonium hydroxide.

  • Concentrate the slurry under vacuum and cool to 0-5°C to complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product. A yield of approximately 95% can be expected for this step.[7]

Visual Diagrams

Synthesis Pathway from β-Ethoxyacrylamide

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thiazole Ring Formation Acryloyl_Chloride 3-Ethoxyacryloyl Chloride Acrylamide (E)-N-Aryl-3-ethoxyacrylamide Acryloyl_Chloride->Acrylamide Pyridine, THF 0-20°C Aniline Sterically Hindered Aniline Aniline->Acrylamide Final_Product 2-Amino-N-aryl-thiazole- 5-carboxamide Acrylamide->Final_Product 1. NBS 2. Heat (Dioxane/Water) Thiourea Thiourea Thiourea->Final_Product

Caption: Synthesis of 2-aminothiazole-5-carboxamides via an acrylamide intermediate.

Troubleshooting Workflow for Low Product Yield

G Start Low Product Yield Check_Purity Analyze Crude Product (NMR, LC-MS) Start->Check_Purity Check_Workup Review Workup & Purification Steps Start->Check_Workup Impurity_Found Isomeric Impurity or Side Product Detected? Check_Purity->Impurity_Found Loss_Detected Significant Material Loss During Purification? Check_Workup->Loss_Detected Adjust_pH Adjust Reaction pH (Avoid Acidic Conditions) Impurity_Found->Adjust_pH Yes Check_Degradation Check for Decarboxylation (Avoid High Heat/Strong Acid) Loss_Detected->Check_Degradation No Optimize_Recryst Optimize Recrystallization (Solvent, Temperature) Loss_Detected->Optimize_Recryst Yes

Caption: A logical workflow for troubleshooting low yields in synthesis.

Isomer Formation in Hantzsch Synthesis

G Reactants α-Haloketone + N-Substituted Thiourea Neutral Neutral Solvent Reactants->Neutral Acidic Acidic Conditions (e.g., HCl) Reactants->Acidic Product_Desired 2-(N-Substituted amino)thiazole (Desired Product) Neutral->Product_Desired Exclusive Product Mixture Mixture of Products Acidic->Mixture Product_Isomer 3-Substituted 2-imino- 2,3-dihydrothiazole (Isomer) Mixture->Product_Desired Mixture->Product_Isomer

Caption: Effect of reaction pH on regioselectivity in the Hantzsch synthesis.

References

Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid, a key building block in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the widely employed Hantzsch thiazole synthesis route.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Starting Materials: Degradation of the α-halo-β-ketoester or the protected aminoethylthioamide. 2. Incorrect Reaction pH: The reaction medium is too acidic or too basic. 3. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.1. Verify Starting Material Quality: Use freshly prepared or properly stored reagents. Confirm the structure and purity via NMR or other analytical techniques. 2. Optimize pH: For the Hantzsch synthesis, a neutral to slightly basic medium is generally preferred to avoid the formation of undesired regioisomers.[1] Consider using a non-nucleophilic base like triethylamine or DIEA. 3. Adjust Reaction Conditions: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be explored to accelerate the reaction.
Low Yield 1. Side Reactions: Formation of byproducts such as regioisomers (e.g., 2-imino-2,3-dihydrothiazoles under acidic conditions).[1] 2. Incomplete Deprotection: Residual protecting groups on the aminoethyl side chain or the carboxylic acid. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.1. Control Reaction Conditions: Maintain a neutral or slightly basic pH to favor the formation of the desired 2-aminothiazole.[1] 2. Optimize Deprotection: Ensure complete removal of protecting groups (e.g., Boc, esters) by using appropriate reagents and monitoring the reaction. For Boc deprotection, strong acids like TFA are commonly used. For ester hydrolysis, conditions should be optimized to avoid thiazole ring opening. 3. Improve Workup Procedure: Saturate the aqueous layer with NaCl to decrease the solubility of the product. Perform multiple extractions with an appropriate organic solvent.
Presence of Impurities 1. Unreacted Starting Materials: Incomplete reaction. 2. Side-Products from Hantzsch Synthesis: As mentioned above. 3. Impurities from Protecting Group Manipulation: Byproducts from the introduction or removal of protecting groups.1. Drive the Reaction to Completion: Use a slight excess of one of the reactants (typically the thioamide) and monitor for the disappearance of the limiting reagent. 2. Purification: Recrystallization is a common and effective method for purifying 2-aminothiazole derivatives.[2] Column chromatography on silica gel can also be employed. For challenging separations, preparative HPLC may be necessary. 3. Careful Monitoring of Protection/Deprotection Steps: Use TLC or LC-MS to ensure clean conversion at each step.
Difficulty in Product Isolation/Purification 1. Amphoteric Nature of the Product: The presence of both a basic amino group and an acidic carboxylic acid group can make extraction and crystallization challenging. 2. High Polarity: The product may be highly soluble in polar solvents, making precipitation difficult.1. pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility and induce precipitation. 2. Chromatographic Methods: Utilize ion-exchange chromatography or reversed-phase HPLC with an appropriate mobile phase to purify the compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a multi-step approach based on the Hantzsch thiazole synthesis. This typically involves the reaction of an α-halo-β-ketoester with a protected 1-aminoethylthioamide, followed by deprotection of the resulting protected 2-(1-aminoethyl)thiazole-5-carboxylate.

Q2: Why are protecting groups necessary for this synthesis?

A2: Protecting groups are crucial to prevent unwanted side reactions. The primary amine of the 1-aminoethyl group is nucleophilic and can interfere with the thiazole ring formation. Similarly, the carboxylic acid needs to be protected, usually as an ester, to be compatible with the reaction conditions and to facilitate purification. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amino group.

Q3: What are the key parameters to control during the Hantzsch thiazole synthesis step?

A3: The key parameters include:

  • Reaction Temperature: Typically ranges from room temperature to reflux, depending on the reactivity of the substrates.

  • Solvent: Ethanol, isopropanol, or DMF are commonly used.

  • pH: Maintaining a neutral to slightly basic pH is important to maximize the yield of the desired 2-aminothiazole isomer.[1]

  • Stoichiometry of Reactants: A slight excess of the thioamide component is often used to ensure complete consumption of the α-haloketoester.

Q4: I am observing a significant amount of a side product. What could it be?

A4: A common side product in Hantzsch synthesis, especially under acidic conditions, is the regioisomeric 2-imino-2,3-dihydrothiazole.[1] This can be identified by careful analysis of NMR and mass spectrometry data. To minimize its formation, ensure the reaction is not run under acidic conditions.

Q5: What are the best methods for purifying the final product?

A5: Purification can be challenging due to the amphoteric nature of the molecule.

  • Recrystallization: This is often the first method of choice.[2] Experiment with different solvent systems to find optimal conditions.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel or preparative HPLC can be used. For HPLC, a C18 column with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) is a good starting point.

  • Isoelectric Point Precipitation: Carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point can induce precipitation of the pure compound.

Q6: How can I improve the overall yield of the synthesis?

A6: To improve the overall yield, focus on optimizing each step of the synthesis:

  • Protection: Ensure complete protection of the amino and carboxylic acid groups to prevent side reactions in the subsequent steps.

  • Hantzsch Reaction: Carefully control the reaction conditions (pH, temperature, time) to maximize the formation of the desired thiazole.

  • Deprotection: Monitor the deprotection steps closely to ensure complete removal of the protecting groups without degrading the product.

  • Workup and Purification: Minimize product loss during extraction and purification by using appropriate techniques as described above.

Experimental Protocols

A representative experimental protocol for the synthesis of Ethyl 2-(1-(tert-butoxycarbonylamino)ethyl)thiazole-5-carboxylate, a key intermediate, is provided below.

Synthesis of Ethyl 2-(1-(tert-butoxycarbonylamino)ethyl)thiazole-5-carboxylate

  • Thioamide Formation: To a solution of Boc-alanine (1.0 eq) in dry THF, add a coupling agent such as HATU (1.1 eq) and a base like DIEA (2.5 eq). Stir the mixture for 15 minutes at room temperature. Then, bubble hydrogen sulfide gas through the solution or add a sulfur source like Lawesson's reagent. Monitor the reaction by TLC until the starting material is consumed.

  • Hantzsch Cyclization: To the crude thioamide solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq). Heat the reaction mixture to reflux and monitor its progress by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Workup and Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product. A yield of around 70-80% can be expected for this step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

Entry α-Halocarbonyl Thioamide/Thiourea Solvent Base Temperature (°C) Time (h) Yield (%) Reference
1Ethyl 2-chloroacetoacetateThioureaEthanol-Reflux485General Hantzsch
23-Bromo-2,4-pentanedioneN-MethylthioureaAcetonitrileNaHCO₃RT1278[1]
3Ethyl bromopyruvateThioureaEthanol-70292General Hantzsch
42-BromoacetophenoneThioureaMethanol-Reflux0.599General Hantzsch

Table 2: Comparison of Deprotection Methods for Boc-protected Amines

Entry Substrate Reagent Solvent Temperature (°C) Time Yield (%) Reference
1N-Boc-anilineTrifluoroacetic acidDichloromethaneRT1 h>95[3]
2N-Boc-indole-Trifluoroethanol15060 min98[4]
3N-Boc-alanine methyl esterCholine and acetic acid based DES-8010 min>98[5]

Visualizations

Synthesis_Pathway cluster_protection Step 1: Protection cluster_hantzsch Step 2: Hantzsch Thiazole Synthesis cluster_deprotection Step 3: Deprotection Ala Alanine BocAla Boc-Alanine Ala->BocAla Boc₂O, Base BocAlaThio Boc-Alanine Thioamide BocAla->BocAlaThio Lawesson's Reagent ProtectedThiazole Protected 2-(1-Aminoethyl) thiazole-5-carboxylate BocAlaThio->ProtectedThiazole Ketoester Ethyl 2-chloro-3-oxobutanoate Ketoester->ProtectedThiazole FinalProduct 2-(1-Aminoethyl)thiazole- 5-carboxylic acid ProtectedThiazole->FinalProduct 1. Ester Hydrolysis 2. Boc Deprotection (TFA)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time) PurityOK->OptimizeConditions Yes ReplaceReagents Replace Starting Materials PurityOK->ReplaceReagents No CheckDeprotection Verify Complete Deprotection OptimizeConditions->CheckDeprotection DeprotectionOK Deprotection Complete? CheckDeprotection->DeprotectionOK OptimizeDeprotection Optimize Deprotection Conditions DeprotectionOK->OptimizeDeprotection No ImproveWorkup Improve Workup Procedure DeprotectionOK->ImproveWorkup Yes End Improved Yield OptimizeDeprotection->End ImproveWorkup->End ReplaceReagents->Start

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships cluster_factors Factors Affecting Yield and Purity cluster_outcomes Outcomes ReactionpH Reaction pH Yield Yield ReactionpH->Yield Purity Purity ReactionpH->Purity SideProducts Side Products ReactionpH->SideProducts Temperature Temperature Temperature->Yield Temperature->SideProducts ProtectingGroups Protecting Groups ProtectingGroups->Yield ProtectingGroups->Purity Purification Purification Method Purification->Purity

Caption: Key factors influencing the synthesis outcome.

References

Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-(1-Aminoethyl)thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its zwitterionic nature, containing both a basic amino group and an acidic carboxylic acid group. This can lead to:

  • Poor solubility in many common organic solvents.

  • Difficulty in crystallization , often resulting in "oiling out" or the formation of amorphous solids.

  • Complex retention behavior in chromatography due to its polar and ionic character.

  • Potential for salt formation with acidic or basic impurities, complicating their removal.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials from the synthesis, such as precursors to the thiazole ring.

  • By-products from the thiazole ring formation (e.g., Hantzsch synthesis), which can include various condensation products.

  • Over-alkylated or N-acylated species if the amino group reacts further.

  • Residual solvents and reagents used in the synthesis and work-up.

  • Salts formed during pH adjustments.

Q3: What is the estimated pKa of the functional groups in this compound?

Q4: How does the zwitterionic nature of the molecule affect its solubility?

A4: Zwitterions are often most soluble in polar protic solvents like water and have lower solubility in nonpolar organic solvents.[2] The solubility is highly pH-dependent. At its isoelectric point (pI), the molecule has a net neutral charge, and its aqueous solubility is at a minimum. Adjusting the pH away from the pI, either to a more acidic or a more basic range, will increase its solubility in aqueous solutions by forming the corresponding cationic or anionic salt.

Troubleshooting Guides

Crystallization Issues
IssuePossible CauseTroubleshooting Steps
Oiling out during crystallization The compound is too soluble in the chosen solvent system, or the cooling rate is too fast. The compound may also have a low melting point.- Use a more nonpolar solvent or a solvent mixture. - Decrease the cooling rate; allow the solution to cool to room temperature slowly before refrigeration. - Add a small seed crystal to induce crystallization. - Try an anti-solvent crystallization approach.
Poor crystal quality or amorphous solid Rapid precipitation or the presence of impurities that inhibit crystal growth.- Slow down the crystallization process (slow cooling, slow evaporation of solvent). - Use a different solvent or a mixture of solvents. - Ensure the starting material is of reasonable purity; consider a preliminary purification step like extraction or a quick column filtration.
Low recovery from recrystallization The compound has significant solubility in the mother liquor. The chosen solvent is not optimal.- Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) before filtration. - Minimize the amount of solvent used for dissolution. - Wash the collected crystals with a small amount of ice-cold solvent. - Consider using a solvent/anti-solvent system to improve recovery.
Chromatographic Purification Issues
IssuePossible CauseTroubleshooting Steps
Poor separation in Reverse-Phase HPLC The compound is highly polar and zwitterionic, leading to poor retention on standard C18 columns.[3]- Use a mixed-mode chromatography column that offers both reverse-phase and ion-exchange interactions.[3] - Employ an ion-pairing reagent in the mobile phase, although this can complicate product isolation. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC).
Tailing peaks in chromatography Interaction of the basic amino group with residual silanols on the silica-based stationary phase.- Use a base-deactivated column. - Add a small amount of a competitor amine (e.g., triethylamine) to the mobile phase. - Adjust the pH of the mobile phase to suppress the ionization of the silanols or the analyte.
Difficulty removing salts during purification The zwitterionic nature of the compound can lead to co-precipitation or co-elution with inorganic salts.- Utilize ion-exchange chromatography to separate the zwitterionic product from salts. - Perform a desalting step using size-exclusion chromatography or dialysis if applicable. - Adjust the pH to the isoelectric point to precipitate the product, leaving the salts in the solution, followed by filtration.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a general procedure for similar 2-aminothiazole derivatives.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system at an elevated temperature. A mixture of a polar solvent (e.g., methanol, ethanol, or water) and a less polar co-solvent (e.g., THF, ethyl acetate) can be effective.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot-filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) or freezer (-20 °C).

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemPurity ImprovementExpected YieldNotes
Methanol/WaterGoodModerateThe compound is likely soluble in methanol and less soluble in water. Add water as an anti-solvent.
THF/HexaneExcellentHighDissolve in THF and add hexane as an anti-solvent. Good for removing polar impurities.[4]
EthanolGoodModerate to HighA single solvent recrystallization may be possible if the solubility difference with temperature is significant.[5]
Protocol 2: Purification by Ion-Exchange Chromatography

This method is particularly useful for separating the zwitterionic compound from ionic impurities and non-ionic by-products.[6][7][8]

  • Resin Selection: Choose a suitable ion-exchange resin. A strong cation exchange resin (e.g., Dowex 50W) is a good starting point.

  • Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.1 M acetic acid, pH ~2.9) to ensure the amino group of the target compound is protonated.

  • Sample Loading: Dissolve the crude material in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to elute neutral and anionic impurities.

  • Elution: Elute the bound product using a buffer with a higher pH or an increasing salt gradient (e.g., a gradient of ammonium hydroxide or sodium chloride). The change in pH will deprotonate the amino group, and the salt ions will compete for binding sites on the resin, releasing the product.

  • Desalting and Isolation: Collect the fractions containing the product. If a volatile buffer like ammonium hydroxide was used, it can be removed by lyophilization. If a non-volatile salt was used, a subsequent desalting step (e.g., reverse-phase C18 cartridge) may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Ion-Exchange Chromatography Crude_Product Crude 2-(1-Aminoethyl)thiazole- 5-carboxylic acid Dissolve Dissolve in Hot Solvent Crude_Product->Dissolve Option 1 Load_Column Load on Equilibrated Column (Low pH) Crude_Product->Load_Column Option 2 Filter_Hot Hot Filtration Dissolve->Filter_Hot Crystallize Cool to Crystallize Filter_Hot->Crystallize Isolate_Crystals Isolate & Dry Crystals Crystallize->Isolate_Crystals Pure_Product Pure_Product Isolate_Crystals->Pure_Product Purified Product Wash_Impurities Wash (Low pH) Load_Column->Wash_Impurities Elute_Product Elute (High pH or Salt Gradient) Wash_Impurities->Elute_Product Desalt Desalt & Isolate Product Elute_Product->Desalt Desalt->Pure_Product Purified Product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Issues Start Purification Attempt Problem Issue Encountered? Start->Problem Success Successful Purification Problem->Success No Oiling_Out Oiling Out Problem->Oiling_Out Yes (Crystallization) Low_Yield Low Yield Problem->Low_Yield Yes (Crystallization) Poor_Purity Poor Purity Problem->Poor_Purity Yes (Crystallization) No_Retention No/Poor Retention (Reverse Phase) Problem->No_Retention Yes (Chromatography) Peak_Tailing Peak Tailing Problem->Peak_Tailing Yes (Chromatography) Coelution Co-elution with Salts Problem->Coelution Yes (Chromatography) Action1 Change solvent system Slow cooling rate Oiling_Out->Action1 Troubleshoot Action2 Minimize solvent volume Lower filtration temperature Low_Yield->Action2 Troubleshoot Action3 Try different solvent Consider pre-purification Poor_Purity->Action3 Troubleshoot Action4 Use mixed-mode or HILIC column No_Retention->Action4 Troubleshoot Action5 Adjust mobile phase pH Use base-deactivated column Peak_Tailing->Action5 Troubleshoot Action6 Use ion-exchange chromatography Coelution->Action6 Troubleshoot

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-aminothiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives, and what are its primary challenges?

The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3] While it is a robust method, challenges include the potential for side reactions, regioselectivity issues with unsymmetrical reactants, and the formation of impurities that can be difficult to separate from the desired product.

Q2: What are the main types of side reactions observed in the Hantzsch synthesis of 2-aminothiazoles?

The primary side reactions include:

  • Formation of isomeric byproducts: Particularly the formation of 3-substituted 2-imino-2,3-dihydrothiazoles when using N-substituted thioureas.[4][5]

  • Self-condensation of the α-haloketone: This can occur under basic conditions, leading to complex mixtures.

  • Formation of bis-thiazoles and other dimeric impurities: These can arise from reactions involving multiple molecules of the reactants.

  • Decomposition of starting materials: Thiourea, in particular, can decompose under harsh reaction conditions.

Q3: How can I distinguish between the desired 2-aminothiazole and its 2-imino-2,3-dihydrothiazole isomer?

These isomers can be distinguished using spectroscopic methods. For instance, their trifluoroacetate derivatives show characteristic differences in the IR spectra, particularly in the carbonyl stretching region. Additionally, the proton NMR spectra of the isomers exhibit distinct signals for the proton at the 5-position of the thiazole ring.[4][5]

Troubleshooting Guide

Problem 1: Low yield of the desired 2-aminothiazole and formation of a significant amount of an isomeric byproduct.

Possible Cause: This issue is often related to the regioselectivity of the cyclization step, particularly when using N-substituted thioureas. The reaction conditions, especially the pH, play a crucial role. In neutral or basic conditions, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole. However, under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer can be significant and even become the major product.[4][5]

Solutions:

  • pH Control: For the synthesis of 2-(N-substituted amino)thiazoles, maintain a neutral or slightly basic reaction medium. If the imino isomer is desired, acidic conditions should be employed.

  • Reaction Temperature and Time: The proportion of the iminodihydrothiazole isomer can be influenced by temperature. For instance, in one study, the maximum yield of the imino isomer was obtained at 80°C.[4][5] Carefully optimizing the temperature and reaction time for your specific substrates is recommended.

Table 1: Influence of Reaction Conditions on the Formation of 2-Imino-2,3-dihydrothiazole

Acid Concentration (10M HCl in EtOH)Temperature (°C)Reaction TimeOutcome
> 1:5201.5 hReaction complete, mixture of isomers
> 1:58020 minReaction complete, mixture of isomers
> 1:28020 minIncreased proportion of iminodihydrothiazole, but decreased total yield
Fixed (e.g., 1:2)Varied20 minThe proportion of the iminodihydrothiazole reached a maximum at 80°C in the studied system.[4][5]

Data adapted from studies on the effect of acidic conditions on Hantzsch thiazole synthesis. The exact ratios and yields are substrate-dependent.

Experimental Protocol: Selective Synthesis of 2-(N-substituted amino)thiazole

  • Reactants: α-haloketone (1 eq.) and N-substituted thiourea (1.1 eq.).

  • Solvent: A neutral solvent such as ethanol or isopropanol.

  • Procedure:

    • Dissolve the N-substituted thiourea in the solvent.

    • Add the α-haloketone to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize with a weak base (e.g., sodium bicarbonate solution) if any acid has formed.

    • The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.

Problem 2: Presence of multiple unidentified byproducts and a complex reaction mixture.

Possible Cause: This can be due to the self-condensation of the α-haloketone, especially under basic conditions, or the decomposition of thiourea at high temperatures. α-Haloketones can act as both electrophiles and nucleophiles (after enolization), leading to aldol-type condensation products.[6][7][8]

Solutions:

  • Control of Stoichiometry: Use a slight excess of the thiourea component to ensure the α-haloketone is consumed in the desired reaction.

  • Order of Addition: Add the α-haloketone slowly to a solution of the thiourea to maintain a low concentration of the ketone and minimize self-condensation.

  • Temperature Management: Avoid excessively high temperatures that can lead to the decomposition of thiourea. The Hantzsch reaction is often exothermic, so controlled heating is important.

  • Use of a Mild Base: If a base is required, use a mild, non-nucleophilic base to avoid promoting the self-condensation of the ketone.

Experimental Protocol: Minimizing Byproducts in Hantzsch Synthesis

  • Reactants: α-haloketone (1 eq.) and thiourea (1.2 eq.).

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve thiourea in ethanol and heat to a gentle reflux.

    • Dissolve the α-haloketone in a minimal amount of ethanol.

    • Add the α-haloketone solution dropwise to the refluxing thiourea solution over 30 minutes.

    • Continue to reflux for an additional 1-2 hours after the addition is complete, monitoring by TLC.

    • Cool the reaction mixture and isolate the product. If the product is a salt, neutralize with a base like sodium carbonate to precipitate the free base.[9]

Problem 3: Difficulty in purifying the final 2-aminothiazole derivative.

Possible Cause: The polarity of the desired 2-aminothiazole can be very similar to that of some side products, making chromatographic separation challenging. Unreacted starting materials, especially thiourea, can also co-precipitate with the product.

Solutions:

  • Recrystallization: This is often the most effective method for purifying 2-aminothiazole derivatives. A variety of solvents should be screened to find the optimal conditions.

  • Acid-Base Extraction: The basicity of the 2-amino group can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a common alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Derivatization for Purification: In some cases, the product can be derivatized (e.g., acylated) to alter its physical properties, facilitating purification. The protecting group can then be removed in a subsequent step.

Visualizing Reaction Pathways

Diagram 1: Hantzsch Thiazole Synthesis - Desired Pathway vs. Side Reaction

Hantzsch_Synthesis Start α-Haloketone + N-Substituted Thiourea Intermediate S-Alkylated Intermediate Start->Intermediate Nucleophilic Attack by Sulfur Product_Amino 2-(N-Substituted Amino)thiazole (Desired Product) Intermediate->Product_Amino Cyclization (N2 attack) (Neutral/Basic Conditions) Product_Imino 3-Substituted 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) Intermediate->Product_Imino Cyclization (N1 attack) (Acidic Conditions) Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield or Impure Product? Start->Check_Yield Analyze_Byproducts Analyze Byproducts (NMR, LC-MS) Check_Yield->Analyze_Byproducts Yes Success Successful Synthesis Check_Yield->Success No Isomer_Formation Isomeric Byproduct Detected? Analyze_Byproducts->Isomer_Formation Adjust_pH Adjust Reaction pH (Neutral/Basic for Amino form) Isomer_Formation->Adjust_pH Yes Other_Byproducts Other Byproducts Present? Isomer_Formation->Other_Byproducts No Adjust_pH->Start Optimize_Conditions Optimize Conditions: - Control Temperature - Slow Addition of Ketone - Adjust Stoichiometry Other_Byproducts->Optimize_Conditions Yes Purification_Issue Difficulty in Purification? Other_Byproducts->Purification_Issue No Optimize_Conditions->Start Purification_Methods Employ Alternative Purification: - Recrystallization - Acid-Base Extraction - Column Chromatography Purification_Issue->Purification_Methods Yes Purification_Issue->Success No Purification_Methods->Success End End Success->End

References

stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter related to the stability of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

  • Question: I am observing a rapid loss of my this compound in an aqueous buffer. What could be the cause and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions can be attributed to several factors, primarily pH, temperature, and the presence of oxidizing agents. The aminothiazole core can be susceptible to hydrolysis under certain pH conditions.

    • Troubleshooting Steps:

      • pH Optimization: Determine the pH of your solution. The stability of aminothiazole derivatives can be pH-dependent[1]. Prepare fresh solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over time using an appropriate analytical method like HPLC.

      • Temperature Control: Store solutions at low temperatures (2-8°C) and protect them from excessive heat. Avoid repeated freeze-thaw cycles.

      • Degas Solvents: The presence of dissolved oxygen can promote oxidative degradation. Degassing your solvents prior to use can help improve stability.

      • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.

Issue 2: Discoloration of the Solution Upon Storage or Exposure to Light

  • Question: My solution of this compound has turned yellow/brown after a few days on the benchtop. What is causing this and is the compound still usable?

  • Answer: Discoloration often indicates the formation of degradation products, which can arise from photodegradation or oxidation. Thiazole-containing compounds can be sensitive to light, leading to complex degradation pathways[2][3].

    • Troubleshooting Steps:

      • Protect from Light: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

      • Purity Analysis: A discolored solution should be analyzed by a suitable technique (e.g., HPLC, LC-MS) to determine the purity of the compound. The presence of significant degradation peaks may indicate that the solution is no longer suitable for your experiment.

      • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, in a dark and dry place, under an inert atmosphere, and at a refrigerated temperature (2-8°C).

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the chemistry of related aminothiazole compounds, potential degradation pathways include:

  • Hydrolysis: The thiazole ring may be susceptible to cleavage under strongly acidic or basic conditions, although it is generally considered relatively stable.

  • Oxidation: The sulfur atom in the thiazole ring and the amino group are potential sites for oxidation, which can be accelerated by heat, light, and the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive oxygen species that can attack the thiazole ring, potentially leading to ring-opening and the formation of various byproducts[2][4].

  • Decarboxylation: Thiazole carboxylic acids can undergo decarboxylation when exposed to UV radiation or high temperatures[3].

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial for monitoring the integrity of your compound in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique[5][6]. An ideal HPLC method should be able to separate the parent compound from its potential degradation products.

Q4: Are there any known incompatible solvents or reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases for long-term storage. The amino group can react with aldehydes and ketones. The carboxylic acid group can react with bases and activating agents.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the stability of this compound. However, a forced degradation study on a generic thiazole derivative provides some insight into the potential stability under stress conditions[5].

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis 0.1 M HClPotential for degradation, extent is compound-specific.
Base Hydrolysis 0.1 M NaOHPotential for degradation, extent is compound-specific.
Oxidation 3% H2O2Thiazole ring can be susceptible to oxidation.
Thermal 60°CDegradation is possible, especially over extended periods.
Photolytic UV/Visible lightPhotodegradation is a significant risk for thiazole derivatives.[2][3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method such as HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 2: HPLC Method for Stability Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

This method should be validated to ensure it is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Factors cluster_products Potential Degradation Products Compound 2-(1-Aminoethyl)thiazole- 5-carboxylic acid Stress Light (UV/Vis) Heat Oxidizing Agents Acid/Base RingCleavage Ring Cleavage Products Stress->RingCleavage Photolysis/ Oxidation Decarboxylation Decarboxylated Product Stress->Decarboxylation Photolysis/ Heat Oxidized Oxidized Products (e.g., N-oxide, S-oxide) Stress->Oxidized Oxidation

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - Purity of Parent Compound - Formation of Degradants analyze->evaluate end Assess Stability Profile evaluate->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Observed Instability (e.g., degradation, discoloration) check_light Is the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil check_light->protect_light No check_temp Is the solution stored at 2-8°C? check_light->check_temp Yes reanalyze Re-analyze purity after implementing changes protect_light->reanalyze store_cold Refrigerate solution check_temp->store_cold No check_ph What is the solution pH? check_temp->check_ph Yes store_cold->reanalyze optimize_ph Perform pH stability study and use optimal buffer check_ph->optimize_ph optimize_ph->reanalyze

Caption: Troubleshooting logic for solution instability.

References

Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as α-haloketones and thiourea, residual solvents, and side-products formed during the synthesis. Depending on the synthetic route, potential side-products might include N-brominated or phenyl-ring brominated species, although specific reaction conditions can minimize these.[1]

Q2: What are the recommended methods for purifying crude this compound?

The most common and effective purification methods for 2-aminothiazole derivatives are recrystallization and column chromatography.[2][3][4][5] A more specialized method involves the formation of a bisulfite adduct, which precipitates from the solution and can be isolated.[6]

Q3: Which solvents are suitable for the recrystallization of this compound?

A range of solvents can be used for recrystallization, including C1-C6 alcohols (e.g., methanol, ethanol), ethers (e.g., THF), esters, C5-C8 alkanes (e.g., hexane), and water, or mixtures thereof.[2] The choice of solvent will depend on the specific impurity profile of the crude product.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a widely used method to monitor the progress of purification, allowing for the qualitative assessment of the separation of the desired compound from its impurities.[3][4] High-performance liquid chromatography (HPLC) can be used for a more quantitative analysis of purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - The solution is not supersaturated.- The chosen solvent is too good a solvent for the compound.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Colored impurities remain in the crystals. - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Poor separation of spots on TLC. - Inappropriate solvent system (mobile phase).- Adjust the polarity of the mobile phase. For normal phase silica gel, increase polarity to move polar compounds further and decrease polarity to move non-polar compounds further.- Try a different solvent system.
Cracking or channeling of the stationary phase. - Improper packing of the column.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification.- Keep the top of the silica bed covered with the mobile phase at all times.
Broad or tailing bands. - The compound is too soluble in the mobile phase.- The column is overloaded with the sample.- The compound is interacting strongly with the stationary phase.- Decrease the polarity of the mobile phase.- Use a larger column or reduce the amount of sample loaded.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Product does not elute from the column. - The mobile phase is not polar enough.- The compound is irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase.- If the compound is still retained, it may be necessary to use a different stationary phase or purification method.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the specific properties of the crude this compound.

  • Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

An example of recrystallization for a related compound involved dissolving the crude product in THF at 50°C, followed by the addition of hexane to induce precipitation. The suspension was then cooled to 0°C before filtration.[2]

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniformly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column. Alternatively, a concentrated solution of the sample can be carefully loaded directly onto the column.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities. For some 2-aminothiazole derivatives, a mobile phase of ethyl acetate and petroleum ether with a small amount of triethylamine has been used.[4]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes the yield and purity data from a reported synthesis of a related compound, ethyl 2-aminothiazole-5-carboxylate, which was purified by recrystallization from ethanol.[7]

Purification Method Product Yield Purity
RecrystallizationEthyl 2-aminothiazole-5-carboxylate95.7%99.34%

Visualizations

PurificationWorkflow Crude Crude 2-(1-Aminoethyl)thiazole- 5-carboxylic acid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A typical workflow for the purification of a solid compound by recrystallization.

TroubleshootingRecrystallization Start Product does not crystallize Supersaturated Is the solution supersaturated? Start->Supersaturated Concentrate Concentrate solution Supersaturated->Concentrate No Crystallization Crystallization Supersaturated->Crystallization Yes AddAntiSolvent Add anti-solvent Concentrate->AddAntiSolvent Scratch Scratch flask AddAntiSolvent->Scratch Seed Add seed crystal Scratch->Seed Seed->Crystallization

Caption: A troubleshooting guide for inducing crystallization during recrystallization.

References

Technical Support Center: Degradation Pathways for Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of thiazole-based compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiazole-based compounds under stress conditions?

A1: Thiazole-based compounds are susceptible to degradation through several pathways, primarily influenced by the specific substituents on the thiazole ring and the nature of the stress condition. The most common degradation pathways include:

  • Hydrolysis: Cleavage of chemical bonds by water, which can be catalyzed by acidic or basic conditions. While the thiazole ring itself is relatively stable, functional groups attached to it, such as amides or esters, can be readily hydrolyzed.

  • Oxidation: Degradation initiated by oxidizing agents, such as hydrogen peroxide, or through exposure to atmospheric oxygen. The sulfur atom in the thiazole ring can be a target for oxidation, potentially leading to the formation of sulfoxides or sulfones.[1]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation. This can involve complex reactions, including cycloadditions and rearrangements of the thiazole ring. For some thiazole derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that then rearranges.[2]

  • Thermal Degradation: Degradation induced by heat. This can lead to fragmentation of the molecule, including decarboxylation and cleavage of the thiazole ring.[3]

Q2: Which functional groups make a thiazole compound more susceptible to degradation?

A2: The stability of a thiazole-based compound is significantly influenced by its substituents.

  • Aryl Rings: The presence of aryl rings as substituents can make the compound more susceptible to photodegradation.[2]

  • Amide/Ester Groups: These groups are prone to hydrolysis under acidic or basic conditions.

  • Electron-donating/withdrawing groups: The electronic properties of substituents can influence the reactivity of the thiazole ring towards oxidation and other reactions.

Q3: What are the initial steps I should take to design a forced degradation study for a new thiazole-based compound?

A3: A well-designed forced degradation study is crucial for understanding the stability of your compound.[4]

  • Literature Review: Research the degradation pathways of structurally similar compounds.

  • In Silico Prediction: Utilize computational tools to predict potential degradation products and pathways.[4]

  • Stress Condition Selection: Based on the compound's structure and intended use, select appropriate stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5][6]

  • Analytical Method Development: Develop and validate a stability-indicating analytical method, typically HPLC or UPLC, that can separate the parent compound from all potential degradation products.[7]

Troubleshooting Guides

Issue 1: I am not observing any degradation of my thiazole compound under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

    • Solution: Gradually increase the severity of the stress conditions. For thermal stress, increase the temperature in 10°C increments. For hydrolytic stress, increase the concentration of the acid/base or the exposure time.[6]

  • Possible Cause: The thiazole compound is inherently very stable under the tested conditions.

    • Solution: While this is a positive finding for drug development, ensure that your analytical method is sensitive enough to detect low levels of degradation (aim for 5-20% degradation to consider the stress test complete).[8]

  • Possible Cause: The specific substituents on your thiazole compound may render it resistant to certain types of degradation. For example, some thiazoles like sulfathiazole show high resistance to photodegradation.[2]

    • Solution: Document these findings and consider if other, more relevant stress conditions for the compound's intended use should be investigated.

Issue 2: My chromatogram (HPLC/UPLC) shows a noisy or drifting baseline.

  • Possible Cause: Contaminated mobile phase or system components.

    • Solution: Use high-purity solvents and filter them before use. Ensure all system components, including filters and frits, are clean.[9]

  • Possible Cause: Dissolved gases in the mobile phase.

    • Solution: Degas the mobile phase using an online degasser or by sonicating it.[9]

  • Possible Cause: Detector issues.

    • Solution: Ensure the detector lamp is warmed up and stable. Check and optimize detector settings like wavelength and gain.[9]

Issue 3: I am having difficulty identifying the structure of a degradation product using LC-MS.

  • Possible Cause: Co-eluting interferences from the matrix or other degradation products.

    • Solution: Optimize the chromatographic separation to resolve the peaks. Employ different column chemistry or mobile phase gradients.[10]

  • Possible Cause: The degradation product is present at a very low concentration.

    • Solution: Concentrate the sample or use a more sensitive mass spectrometer.

  • Possible Cause: Complex fragmentation patterns.

    • Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform MS/MS experiments to study the fragmentation pattern and compare it with the parent compound.[11] Consider using techniques like hydrogen-deuterium exchange to identify the number of exchangeable protons.[2]

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies of Ritonavir, a thiazole-containing HIV protease inhibitor.

Table 1: Summary of Forced Degradation Studies on Ritonavir

Stress ConditionReagent/ConditionTimeTemperature% DegradationReference
Acid Hydrolysis 1N HCl15 min60°C15.5%[12]
0.1N HCl1 hr60°C-[7]
Base Hydrolysis 1N NaOH15 min60°C14.5%[12]
0.1N NaOH1 hr60°C-[7]
Oxidative 30% H₂O₂15 min60°C13.2%[12]
Photolytic UV Light--14.3%[12]
Thermal Dry Heat-60°C< 6%[12]
Dry Heat24 hrs60°C-[7]
Neutral Hydrolysis H₂O15 min60°C< 6%[12]

Note: "-" indicates data was not specified in the reference.

Detailed Experimental Protocols

These are generalized protocols. You may need to adapt them based on the specific properties of your thiazole-based compound.

Protocol 1: Acid/Base Hydrolysis
  • Sample Preparation: Prepare a stock solution of your thiazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid Hydrolysis: Transfer an aliquot of the stock solution to a flask and add an equal volume of 1N HCl.

    • Base Hydrolysis: Transfer an aliquot of the stock solution to a flask and add an equal volume of 1N NaOH.

  • Incubation: Heat the solutions at 60°C for a specified time (e.g., 15 minutes to 1 hour).[7][12]

  • Neutralization: After incubation, cool the solutions to room temperature. Neutralize the acidic solution with an appropriate amount of NaOH and the basic solution with HCl.

  • Analysis: Dilute the neutralized solutions to a suitable concentration for analysis by a validated stability-indicating HPLC/UPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of your thiazole compound at approximately 1 mg/mL.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 30% hydrogen peroxide (H₂O₂).[12]

  • Incubation: Keep the solution at room temperature or heat at 60°C for a specified time.[12]

  • Analysis: Dilute the sample to a suitable concentration and analyze immediately by HPLC/UPLC.

Protocol 3: Photodegradation
  • Sample Preparation: Prepare solutions of your compound (e.g., in methanol) and also expose the solid compound to light.

  • Stress Application: Expose the samples to a light source that provides a minimum of 1.2 million lux hours and 200-watt hours per square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, dissolve the solid sample and dilute the solution samples for analysis by HPLC/UPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid thiazole compound in a vial.

  • Stress Application: Heat the vial in an oven at a temperature above the accelerated stability testing conditions (e.g., 60°C or higher) for a specified period (e.g., 24 hours).[6][7]

  • Analysis: After cooling, dissolve the sample in a suitable solvent and dilute for analysis by HPLC/UPLC.

Visualizations

Below are diagrams illustrating potential degradation pathways and experimental workflows for thiazole-based compounds.

Photodegradation_Pathway Photodegradation of an Aryl-Substituted Thiazole Thiazole Aryl-Substituted Thiazole Derivative Diels_Alder [4+2] Diels-Alder Cycloaddition Thiazole->Diels_Alder Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->Diels_Alder Endoperoxide Unstable Endoperoxide Intermediate Diels_Alder->Endoperoxide Rearrangement Rearrangement Endoperoxide->Rearrangement Degradation_Product Final Degradation Product Rearrangement->Degradation_Product

Caption: Photodegradation pathway of an aryl-substituted thiazole via a Diels-Alder reaction.

Oxidative_Degradation_Pathways Oxidative Biotransformation of Thiazole Ring cluster_main cluster_products Thiazole_Compound Thiazole-Containing Drug S_Oxide S-Oxide Thiazole_Compound->S_Oxide S-Oxidation N_Oxide N-Oxide Thiazole_Compound->N_Oxide N-Oxidation Epoxide Epoxide Thiazole_Compound->Epoxide Epoxidation

Caption: Potential oxidative metabolic pathways of a thiazole-containing compound.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC/UPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC API Drug Substance (API) API->Acid API->Base API->Oxidation API->Photo API->Thermal LCMS LC-MS/MS for Structural Elucidation HPLC->LCMS Method_Validation Validate Analytical Method HPLC->Method_Validation Isolation Isolation of Degradation Products LCMS->Isolation Pathway Elucidate Degradation Pathways Isolation->Pathway

Caption: A typical workflow for conducting forced degradation studies.

References

avoiding N-bromination by-products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles, with a specific focus on avoiding undesirable side reactions involving the thiazole nitrogen during bromination steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole ring?

A1: The Hantzsch thiazole synthesis is a widely used and versatile method.[1][2][3][4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3][4] Other notable methods include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, and Gabriel's synthesis from acylaminoketones.[1][3]

Q2: During the bromination of thiazoles, what is meant by "N-bromination by-products"?

A2: While direct formation of a stable covalent bond between the thiazole nitrogen and a bromine atom (N-Br) is not a commonly reported stable by-product, the term likely refers to the formation of thiazolium hydrobromide salts. The thiazole nitrogen is basic and can be protonated by hydrobromic acid (HBr), a common by-product of many bromination reactions, leading to the precipitation of these salts. This can reduce the yield of the desired C-brominated product and complicate purification.

Q3: What are the most common brominating agents used for thiazoles?

A3: Elemental bromine (Br₂) and N-bromosuccinimide (NBS) are the most frequently used brominating agents for thiazole and its derivatives.[5][6] Other reagents like tetrabutylammonium tribromide have also been employed to achieve specific outcomes. The choice of agent can significantly impact the reaction's selectivity and the formation of by-products.[5]

Q4: At which position on the thiazole ring does electrophilic bromination typically occur?

A4: The regioselectivity of thiazole bromination depends on the reaction conditions and the substituents already present on the ring. In many cases, electrophilic substitution, such as bromination, preferentially occurs at the C5 position. However, under certain conditions, bromination at the C2 position has also been observed.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Brominated Thiazole and Formation of a Precipitate

Question: I am performing a bromination on my thiazole substrate, and I'm getting a low yield of the desired product along with a significant amount of a salt-like precipitate. What could be the cause and how can I fix it?

Answer:

This issue is often due to the formation of thiazolium hydrobromide salts, which precipitate from the reaction mixture. This occurs when the basic nitrogen atom of the thiazole ring is protonated by HBr, a by-product of the bromination reaction, especially when using elemental bromine.

Troubleshooting Workflow:

start Low Yield & Precipitate Observed check_brominating_agent Identify Brominating Agent start->check_brominating_agent br2_used Elemental Bromine (Br₂) Used check_brominating_agent->br2_used Br₂ nbs_used N-Bromosuccinimide (NBS) Used check_brominating_agent->nbs_used NBS add_base Incorporate a Non-Nucleophilic Base (e.g., NaHCO₃, NaOAc) br2_used->add_base switch_to_nbs Switch to NBS as Brominating Agent br2_used->switch_to_nbs workup Modify Work-up Procedure nbs_used->workup base_added Base Neutralizes HBr By-product add_base->base_added base_added->workup nbs_no_hbr NBS often avoids HBr formation switch_to_nbs->nbs_no_hbr nbs_no_hbr->workup basic_wash Perform a basic wash (e.g., aq. NaHCO₃) to deprotonate any formed salt workup->basic_wash purification Purify via Column Chromatography basic_wash->purification resolution Improved Yield of C-Brominated Product purification->resolution

Caption: Troubleshooting workflow for low yield and precipitate formation.

Recommended Solutions:

  • Addition of a Base: Incorporate a mild, non-nucleophilic base into the reaction mixture to neutralize the HBr as it is formed. Sodium bicarbonate or sodium acetate are common choices.

  • Alternative Brominating Agent: Switch from elemental bromine to N-bromosuccinimide (NBS). NBS is often a milder brominating agent and can sometimes be used under conditions that do not generate significant amounts of acidic by-products.[5][6]

  • Modified Work-up: If a precipitate has formed, it can often be redissolved and the desired free thiazole amine recovered by performing a basic wash (e.g., with saturated aqueous sodium bicarbonate solution) during the work-up procedure.

Issue 2: Poor Regioselectivity in Thiazole Bromination

Question: My bromination reaction is producing a mixture of isomers (e.g., 2-bromo and 5-bromo-thiazole). How can I improve the regioselectivity?

Answer:

The position of bromination on the thiazole ring is sensitive to steric and electronic effects, as well as reaction conditions.

Key Factors Influencing Regioselectivity:

  • Substituents: The existing substituents on the thiazole ring will direct the position of bromination. Electron-donating groups can activate the ring towards electrophilic substitution, and their position will influence the site of bromination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates, thereby affecting regioselectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid can alter the electronic properties of the thiazole ring and change the preferred site of bromination. For example, complexation of a Lewis acid with the thiazole nitrogen can deactivate the ring and influence the position of attack.

Experimental Data on Regioselectivity:

SubstrateBrominating AgentSolventTemperature (°C)Major ProductReference
2-AminothiazoleCuBr₂/t-BuONOAcetonitrile602-Bromo-thiazole
ThiazoleBr₂/AlCl₃DichloromethaneRT2-Bromo-thiazole
2-MethylthiazoleBr₂ChloroformRT5-Bromo-2-methylthiazole
Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my brominated thiazole from starting material and by-products. What are the recommended purification techniques?

Answer:

Purification of brominated thiazoles often requires chromatographic methods due to the similar polarities of the desired product, starting material, and potential isomers.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction, perform an aqueous work-up. A wash with a mild base (e.g., saturated NaHCO₃ solution) is recommended to remove any acidic impurities and deprotonate any thiazolium salts. Follow this with a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the desired product from impurities.

Experimental Protocols

Protocol 1: General Procedure for Bromination of Thiazoles using NBS

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiazole derivative (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Acetonitrile (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the thiazole derivative (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-bromosuccinimide (1.05 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, quench the reaction with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Flow of Thiazole Bromination:

start Start: Thiazole Derivative dissolve Dissolve in Acetonitrile start->dissolve add_nbs Add NBS dissolve->add_nbs reaction Stir at Room Temperature add_nbs->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Brominated Thiazole purify->product

Caption: General experimental workflow for thiazole bromination using NBS.

References

Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the amide coupling of sterically hindered anilines with thiazole carboxylic acids. The information is curated from scientific literature to address common issues and provide potential solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the amide coupling between a hindered aniline and a thiazole carboxylic acid so challenging?

A1: This type of coupling presents a dual challenge due to both steric and electronic factors. Sterically hindered anilines have bulky groups near the amine nitrogen, which physically obstruct the approach of the activated carboxylic acid.[1][2] Thiazole carboxylic acids also contribute to steric bulk. Electronically, hindered anilines are often electron-deficient, reducing the nucleophilicity of the amine and making it less reactive.[3][4][5] The thiazole ring itself is an electron-withdrawing heterocycle, which can further deactivate the carboxylic acid.

Q2: My standard amide coupling protocol using HATU/DIPEA is failing or giving very low yields. What is going wrong?

A2: It is a common observation that standard coupling reagents like HATU, HBTU, EDC/HOBt, and DCC/DMAP often fail for the coupling of sterically hindered and electronically challenging substrates like hindered anilines and thiazole carboxylic acids.[4][5] The activated species formed by these reagents may not be reactive enough to overcome the high activation energy barrier imposed by the steric hindrance. In some reported cases, these methods produced unsatisfactory results, even with extended reaction times.[4][5]

Q3: Are there alternative coupling reagents that are more effective for this type of reaction?

A3: Yes, for challenging couplings, converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, has proven to be a more successful strategy.[4][5][6] Reagents like XtalFluor-E or Deoxo-Fluor can be used for the in situ formation of acyl fluorides, which then react with the hindered amine, often at elevated temperatures.[4][5] Phosphonium-based reagents like PyBrOP have also been shown to be effective for difficult couplings, particularly with N-methylated or α,α-disubstituted amino acids.[7][8]

Q4: What role do additives and bases play in these difficult couplings?

A4: Additives and bases are critical. Additives like 1-hydroxybenzotriazole (HOBt) and particularly 1-hydroxy-7-azabenzotriazole (HOAt) can accelerate the reaction and suppress side reactions like racemization.[7] The choice of base is also crucial. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used to scavenge the acid produced during the reaction without competing with the amine substrate.

Q5: Can I just increase the reaction temperature or use microwave heating?

A5: Increasing the temperature or using microwave heating can be effective in overcoming the activation energy barrier for sterically hindered couplings, especially when using acyl fluoride intermediates.[4][5] However, this approach should be used with caution as it can lead to the decomposition of sensitive substrates or products. It is important to monitor the reaction closely for the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or very low product formation with standard coupling reagents (HATU, EDC/HOBt, etc.) Insufficient reactivity of the activated carboxylic acid to overcome steric hindrance and low nucleophilicity of the aniline.1. Switch to a more reactive coupling strategy, such as the in situ formation of an acyl fluoride using reagents like XtalFluor-E or Deoxo-Fluor.[4][5] 2. Consider using a phosphonium-based coupling reagent like PyBrOP, which is known to be effective for hindered couplings.[8]
Reaction stalls or proceeds very slowly The activated intermediate is not sufficiently reactive at room temperature.1. If using an acyl fluoride protocol, consider increasing the reaction temperature or using microwave heating.[4][5] 2. Ensure the base (e.g., DIPEA) is of high quality and used in the correct stoichiometry.
Formation of side products The coupling reagent may react with the amine to form a guanidinium byproduct. High temperatures may cause decomposition.1. The order of addition of reagents can be critical. It is often recommended to activate the carboxylic acid first before adding the amine. 2. If using elevated temperatures, carefully monitor the reaction progress and consider shorter reaction times.
Difficulty in purification The byproduct from the coupling reagent (e.g., dicyclohexylurea from DCC) is difficult to remove.1. Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[6] 2. For phosphonium-based reagents, the byproducts are also typically water-soluble.

Experimental Protocols

General Protocol for Amide Coupling via Acyl Fluoride Formation

This protocol is adapted from a method found to be successful for coupling a hindered carboxylic acid with an N-cyclopropyl-2-aminothiazole where other standard methods failed.[4][5]

  • To a solution of the thiazole carboxylic acid (1.2 equivalents) in an anhydrous solvent (e.g., 1,2-dichloroethane) in a microwave vial, add the fluorinating agent (e.g., XtalFluor-E, 1.3 equivalents) and the base (e.g., DIPEA, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add the hindered aniline (1.0 equivalent) to the reaction mixture.

  • Seal the vial and heat the reaction in a microwave reactor to 80-120 °C for 1-4 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the coupling of a hindered carboxylic acid (1a) and N-cyclopropyl-2-aminothiazole (1b) using various methods, highlighting the challenge and the effectiveness of the acyl fluoride approach.[4][5][9]

Coupling Agent(s)BaseSolventTemperatureTimeConversion/Yield
HATUDIPEADMFrt4 days<5%
EDC/HOBtDIPEADMFrt24 h<5%
DCC/DMAP-CH2Cl2rt24 h<5%
Ghosez's reagent-CH2Cl2rt24 h<5%
Ag(I)-promoted acid chloride-Toluene40 °C24 h<5%
BTFFH (Acyl fluoride precursor) DIPEA 1,2-dichloroethane 80 °C (microwave) 4 h 61% (isolated yield)

Visualizations

Troubleshooting Workflow for Hindered Amide Coupling

Caption: A troubleshooting workflow for challenging amide couplings.

Proposed Reaction Pathway for Acyl Fluoride Mediated Coupling

Reaction_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Thiazole_COOH Thiazole-COOH Fluorinating_Agent Fluorinating Agent (e.g., XtalFluor-E) + Base Thiazole_COOH->Fluorinating_Agent + Acyl_Fluoride Thiazole-COF (Reactive Intermediate) Fluorinating_Agent->Acyl_Fluoride Activation Hindered_Aniline Hindered Aniline (R-NH2) Acyl_Fluoride->Hindered_Aniline + Heat Heat (Δ) or Microwave Hindered_Aniline->Heat Amide_Product Thiazole-CONH-R (Final Product) Heat->Amide_Product Nucleophilic Attack

Caption: A simplified reaction pathway for amide coupling via an acyl fluoride intermediate.

References

recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-thiazole-5-carboxylic-acid derivatives. The focus is on overcoming common challenges encountered during the purification of these compounds by recrystallization.

Troubleshooting Recrystallization Issues

Recrystallization is a critical technique for the purification of solid organic compounds like 2-amino-thiazole-5-carboxylic-acid derivatives. However, various issues can arise. This guide addresses the most common problems and offers systematic solutions.

Problem 1: Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals. This is a common issue when the melting point of the compound is lower than the boiling point of the solvent.[1][2]

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Select a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold.

  • Cooling Rate is Too Rapid: Shock cooling by placing the hot flask directly into an ice bath can promote oiling out over crystallization.[3]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Try to remove impurities by pre-purification steps like washing the crude product or using activated charcoal to remove colored impurities.

Problem 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling, and no solid material precipitates.

Possible Causes & Solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[1][4] An excessive amount of solvent keeps the compound fully dissolved even at low temperatures.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool the solution again.[1]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[4]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass provide a nucleation site for crystal growth.[4]

    • Solution 2: Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[4]

  • Insufficient Cooling: The temperature may not be low enough to sufficiently decrease the compound's solubility.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath. If that fails, a salt-ice bath or a freezer may be used, depending on the solvent's freezing point.[5]

Problem 3: Very Low or No Yield of Crystals

Symptom: Only a small amount of solid is recovered after filtration, or none at all.

Possible Causes & Solutions:

  • Excessive Solvent: As with the failure to form crystals, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[2][4]

    • Solution: Concentrate the mother liquor and cool it again to recover more product. Be aware that this second crop of crystals may be less pure.

  • Premature Crystallization During Hot Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process. Add a small excess of hot solvent before filtering to prevent premature crystallization.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of the ice-cold recrystallization solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing 2-amino-thiazole-5-carboxylic-acid derivatives?

A1: A range of solvents can be effective, depending on the specific derivative. Commonly used solvents include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), ethers (e.g., THF), and alkanes (e.g., hexane).[6] Solvent mixtures, such as ethanol/water or acetic acid, have also been reported to be effective.[6][7][8] The choice of solvent is critical and often requires empirical testing.

Q2: How do I choose a suitable recrystallization solvent?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The "like dissolves like" principle is a useful starting point; polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[4] For 2-amino-thiazole-5-carboxylic-acid derivatives, which possess both polar (amino, carboxylic acid) and less polar (thiazole ring, other substituents) functionalities, a solvent of intermediate polarity or a solvent mixture is often optimal.

Q3: My compound is soluble in most common organic solvents even at room temperature. What should I do?

A3: If your compound is highly soluble, you can try using a solvent system. This typically involves dissolving the compound in a "good" solvent (one in which it is very soluble) and then adding a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: The recrystallized product is still impure. What are the next steps?

A4: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Ensure that you are using the correct technique and an appropriate solvent. If impurities persist, consider alternative purification methods such as column chromatography.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-amino-thiazole-5-carboxylic-acid derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Addition of "Poor" Solvent: While stirring, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.

Quantitative Data Summary

The following table summarizes solvents used in the literature for the recrystallization of various thiazole derivatives. Note that the optimal solvent is highly dependent on the specific substituents on the thiazole ring.

Compound ClassRecrystallization Solvent(s)Reference
2-Amino-thiazole-5-carboxylic-acid derivativesC5-C8 alkanes, C4-C8 ethers, C4-C8 esters, C1-C6 alcohols, C6-C9 alkylaromatics, water, THF, hexane, methanol, or mixtures thereof.[6]
Substituted Thiazole DerivativesEthanol (EtOH)[7]
Aryl Thiazole DerivativesAcetic Acid[8]
2-Amino-4-(4'-hydroxyphenyl)-1,3-thiazoleEthanol[9]
2-(4'-thiazolyl)-benzimidazoleEthyl Acetate[10]

This table is intended as a starting guide. Solvent screening is recommended for novel derivatives.

Logical Workflow for Recrystallization Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Ideal no_crystals No Crystals Form outcome->no_crystals Problem oil_out Compound Oils Out outcome->oil_out Problem check_yield Check Yield & Purity crystals->check_yield troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat & Add More Solvent - Cool Slower - Change Solvent oil_out->troubleshoot_oil success Pure Product (Good Yield) check_yield->success High & Pure low_yield Low Yield check_yield->low_yield Low troubleshoot_low_yield Troubleshoot: - Concentrate Mother Liquor - Check for Premature Crystallization low_yield->troubleshoot_low_yield troubleshoot_no_crystals->cool Retry troubleshoot_oil->cool Retry troubleshoot_low_yield->cool Retry with Mother Liquor

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Managing Exothermic Reactions in 2-Aminothiazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-aminothiazole. The focus is on identifying and managing potential exothermic reactions to ensure process safety and product quality.

Troubleshooting Guides

Issue 1: Temperature Spike During Bisulfite Adduct Formation

During the purification of 2-aminothiazole via its bisulfite adduct, a sudden and uncontrolled increase in temperature is observed after heating to approximately 70°C.

ParameterPossible CauseRecommended Action
Rate of Heating Too rapid heating to the reaction initiation temperature.Heat the mixture slowly and monitor the temperature closely as it approaches 70°C.[1]
Reagent Concentration The concentration of 2-aminothiazole hydrochloride or sodium bisulfite/metabisulfite is too high.Adhere to the recommended reactant proportions: approximately 104 parts of sodium bisulfite or 114 parts of sodium metabisulfite per 100 parts of 2-aminothiazole.[1]
Cooling System Inadequate or failed cooling system.Ensure the reactor's cooling system is operational and appropriately sized for the reaction scale. Have a secondary cooling bath on standby for laboratory-scale experiments.
Agitation Poor mixing leading to localized hot spots.Ensure efficient and consistent agitation throughout the reaction mixture.

Issue 2: Exotherm During Neutralization of 2-Aminothiazole Hydrochloride

An unexpected temperature rise occurs during the neutralization of an acidic solution of 2-aminothiazole hydrochloride.

ParameterPossible CauseRecommended Action
Rate of Base Addition Addition of the neutralizing base (e.g., sodium hydroxide, sodium carbonate) is too fast.Add the base portion-wise or via a dropping funnel at a controlled rate. Monitor the temperature continuously during the addition.
Concentration of Base The neutralizing base solution is too concentrated.Use a more dilute solution of the base to better control the heat generated.
Initial Temperature The initial temperature of the 2-aminothiazole hydrochloride solution is too high.Cool the acidic solution in an ice bath before starting the neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic risk during 2-aminothiazole purification?

A1: The most prominently documented exothermic event occurs during the formation of the 2-aminothiazole-bisulfite adduct. This reaction is initiated by heating and releases a significant amount of energy, typically starting around 70°C.[1]

Q2: Are there other potential exothermic steps in 2-aminothiazole purification?

A2: Yes, other steps can also be exothermic. The neutralization of 2-aminothiazole hydrochloride with a base is a classic acid-base reaction that generates heat. Additionally, crystallization processes can sometimes be exothermic, depending on the solvent and the physical form of the product.

Q3: What are the key safety precautions to take when dealing with potential exotherms in 2-aminothiazole purification?

A3: Key safety precautions include:

  • Controlled Reagent Addition: Add reagents known to cause exotherms slowly and in a controlled manner.

  • Effective Cooling: Ensure adequate cooling capacity for the scale of the reaction. For laboratory scale, an ice bath should be readily available.

  • Continuous Monitoring: Constantly monitor the reaction temperature with a calibrated thermometer.

  • Good Agitation: Ensure the reaction mixture is well-stirred to prevent localized temperature increases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q4: What should I do in case of a runaway reaction?

A4: In the event of a runaway reaction, prioritize personal safety. Activate any emergency cooling systems, stop any further reagent addition, and if safe to do so, use a secondary cooling bath (e.g., ice-water or dry ice-acetone). Alert your supervisor and follow your institution's emergency procedures.

Q5: Can the exothermic bisulfite reaction be avoided?

A5: While the bisulfite adduct formation is a useful purification method, alternative techniques that may have different thermal profiles exist, such as vacuum distillation in the presence of a trialkyl borate to prevent decomposition. However, distillation of 2-aminothiazole carries its own risks of spontaneous decomposition if not performed correctly.

Experimental Protocols

Protocol 1: Safe Formation of 2-Aminothiazole-Bisulfite Adduct

This protocol is based on the method described in US Patent 2,489,038.

Materials:

  • Crude aqueous solution of 2-aminothiazole hydrochloride

  • Sodium bisulfite or sodium metabisulfite

  • Reaction vessel with heating, cooling, and agitation capabilities

  • Thermometer

Procedure:

  • Charge the reaction vessel with the crude aqueous solution of 2-aminothiazole hydrochloride.

  • Add sodium bisulfite (104 parts per 100 parts of theoretical 2-aminothiazole) or sodium metabisulfite (114 parts per 100 parts of theoretical 2-aminothiazole).[1]

  • Ensure efficient agitation is active.

  • Slowly heat the mixture while continuously monitoring the temperature.

  • As the temperature approaches 70°C, be prepared for the onset of the exothermic reaction. Reduce or stop external heating as necessary to maintain a controlled temperature.

  • Once the initial exotherm has subsided, maintain the temperature of the slurry at 70-90°C for a short period to ensure complete reaction.[1]

  • Cool the mixture to 20°C or lower to precipitate the 2-aminothiazole-bisulfite adduct.[1]

  • Filter the product and wash with cold water.

Data Presentation

Table 1: Thermal Hazard Data for 2-Aminothiazole and Related Purification Processes

Substance/ProcessParameterValueReference
2-AminothiazoleMelting Point91-93 °CSigma-Aldrich
2-AminothiazoleBoiling PointDecomposesPubChem[2]
2-AminothiazoleAutoignition Temperature212 °F (100 °C) after 3.5 hoursCAMEO Chemicals
Bisulfite Adduct FormationOnset of Exotherm~70 °CUS Patent 2,489,038[1]
Bisulfite Adduct FormationRecommended Temperature Range70-90 °CUS Patent 2,489,038[1]
Nitration of 2-AminothiazoleReactivityReacts violentlyCAMEO Chemicals

Visualizations

Exothermic_Reaction_Management_Workflow start Start Purification Step (e.g., Bisulfite Addition, Neutralization) monitor Continuously Monitor Temperature start->monitor is_exotherm Temperature Rise Detected? monitor->is_exotherm is_exotherm->monitor No controlled Is Temperature Within Safe Operating Limits? is_exotherm->controlled Yes continue_process Continue Process with Close Monitoring controlled->continue_process Yes emergency Emergency Procedure: 1. Stop Reagent Addition 2. Maximize Cooling 3. Alert Supervisor controlled->emergency No continue_process->monitor end End of Step continue_process->end If complete investigate Investigate Cause: - Addition Rate - Cooling Efficiency - Concentration emergency->investigate investigate->start Re-evaluate & Restart

Caption: Workflow for monitoring and managing potential exothermic events.

Bisulfite_Purification_Process cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Controlled Heating & Exotherm cluster_2 Step 3: Isolation crude Crude 2-Aminothiazole Hydrochloride Solution mix Mix Reagents crude->mix bisulfite Sodium Bisulfite or Metabisulfite bisulfite->mix heat Slowly Heat to ~70°C mix->heat exotherm Exothermic Reaction (Maintain 70-90°C) heat->exotherm cool Cool to <20°C exotherm->cool filter Filter Adduct cool->filter product Purified 2-Aminothiazole Bisulfite Adduct filter->product

Caption: Process flow for the purification of 2-aminothiazole via bisulfite adduct formation.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-(1-Aminoethyl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds such as 2-(1-Aminoethyl)thiazole-5-carboxylic acid, an unambiguous structural validation is imperative to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of analytical workflows for the structural elucidation and purity assessment of this synthesized thiazole derivative.

A comprehensive approach, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), is presented as the primary method for unequivocal structure validation. This is compared against a more streamlined, yet less definitive, approach utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) alone.

Primary Validation Workflow: A Multi-Technique Approach

The gold standard for characterizing a novel synthesized compound involves a suite of orthogonal analytical techniques. Each method provides a unique and complementary piece of information, which, when combined, offers a high-confidence confirmation of the molecular structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the compound's mass-to-charge ratio, allowing for the determination of its elemental composition and confirmation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement and connectivity of atoms within the molecule.[1] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities, thereby providing a quantitative measure of its purity.[2]

Alternative Method: Streamlined Validation with LC-MS

In certain high-throughput screening or early discovery phases, a faster, more streamlined validation process may be employed. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass detection of MS. While efficient, this method provides less detailed structural information compared to the multi-technique approach, as it lacks the fine-grained connectivity data provided by NMR.

Experimental Workflow and Data Comparison

The following diagram illustrates the logical flow of the primary validation workflow, from the initial synthesized product to the final, confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_results Data Analysis & Confirmation Synthesized_Product Synthesized Crude 2-(1-Aminoethyl)thiazole- 5-carboxylic acid Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Purified_Sample Purified Sample Purification->Purified_Sample HRMS HRMS Analysis Purified_Sample->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR HPLC HPLC Purity Analysis Purified_Sample->HPLC MW_Confirm Molecular Weight Confirmation HRMS->MW_Confirm Structure_Elucid Structural Elucidation NMR->Structure_Elucid Purity_Assess Purity Assessment HPLC->Purity_Assess Final_Confirmation Final Structure & Purity Confirmed MW_Confirm->Final_Confirmation Structure_Elucid->Final_Confirmation Purity_Assess->Final_Confirmation

Caption: Primary workflow for structural validation.

Comparative Data Summary

The following table presents hypothetical data comparing the outcomes of the primary validation workflow with the alternative LC-MS method for the synthesized this compound.

ParameterPrimary Validation Workflow (HRMS, NMR, HPLC)Alternative Method (LC-MS)
Molecular Weight Expected: 186.0356 Da; Observed (HRMS): 186.0354 DaObserved (MS): 186.0 Da
Molecular Formula Confirmed: C₆H₈N₂O₂SInferred, not definitively confirmed
Structural Detail Full atomic connectivity confirmed by ¹H & ¹³C NMRNo detailed structural connectivity
Purity Assessment 99.2% (HPLC with UV detection)>95% (estimated from TIC)
Confidence Level Very HighModerate

Experimental Protocols

Detailed methodologies for the primary validation workflow are provided below.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Procedure:

    • A dilute solution of the purified compound (approx. 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • The solution is infused directly into the ESI source or injected via an LC system.

    • Mass spectra are acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The high-resolution mass of the [M+H]⁺ ion is measured and compared to the theoretical exact mass calculated for the proposed formula (C₆H₈N₂O₂S + H⁺). The expected fragmentation pattern for carboxylic acids often involves the loss of H₂O or COOH.[3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure by identifying the chemical environment and connectivity of all hydrogen and carbon atoms.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • ¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals are analyzed to identify the different types of protons (thiazole ring proton, aminoethyl protons, etc.).

    • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon environments. The chemical shifts of the signals corresponding to the thiazole ring carbons, the carboxylic acid carbon, and the aminoethyl carbons are assigned. For thiazole derivatives, the carbon signals of the thiazole ring are typically observed in specific regions of the spectrum.[4]

High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Objective: To determine the purity of the synthesized compound by separating it from any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).

  • Procedure:

    • A standard solution of the synthesized compound is prepared at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • A gradient or isocratic method is developed using a mobile phase typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Mixed-mode chromatography can be effective for separating polar compounds like amino acids and carboxylic acids.[5]

    • The sample is injected, and the chromatogram is recorded.

    • The purity is calculated based on the relative area of the main peak corresponding to the product versus the total area of all peaks detected at an appropriate wavelength (e.g., 254 nm).

    • If a reference standard of this compound hydrochloride is available, it can be co-injected to confirm the identity of the main peak by retention time matching.[6]

Conclusion

For the definitive structural validation of a newly synthesized compound like this compound, a multi-technique approach combining HRMS, ¹H and ¹³C NMR, and HPLC is indispensable. This comprehensive workflow provides unambiguous confirmation of the molecular formula, detailed structural connectivity, and a reliable measure of purity, which are critical for advancing a compound in a research or drug development pipeline. While a streamlined LC-MS analysis can be useful for rapid, preliminary checks, it lacks the structural detail and quantitative accuracy of the full analytical suite and should be considered a lower-confidence validation method.

References

A Comparative Analysis of Bioactive Thiazole Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the thiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. While direct comparative experimental data for 2-(1-Aminoethyl)thiazole-5-carboxylic acid is limited in the current body of peer-reviewed literature, this guide will contextualize its potential by examining structurally related and other bioactive thiazole compounds, supported by experimental data and detailed protocols.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the anticancer agent Dasatinib and various antibiotics.[1] Its unique chemical properties allow for diverse substitutions, leading to a wide array of biological activities. This guide will delve into the structure-activity relationships of these derivatives, presenting quantitative data to facilitate comparison and inform future research directions.

Comparative Anticancer Activity of Thiazole Derivatives

The anticancer potential of thiazole derivatives has been extensively studied against various human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, disruption of microtubule formation, or induction of apoptosis. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives.

Compound/Derivative NameTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to DasatinibDasatinib< 1
MCF-7 (Breast)20.2Dasatinib< 1
HT-29 (Colon)21.6Dasatinib< 1
2-Benzamido-4-(isothiocyanatornethyl)-thiazoleVarious0.2 - 1--
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious---
Thiazole/L-tryptophan hybrid (6c)Cervical Cancer18.255-FU10.67
Thiazole/L-phenylalanine hybrid (5a)Lung Cancer15.725-FU20.73
Cervical Cancer8.985-FU10.67
Breast Cancer8.075-FU20.43
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (8c)A-549 (Lung)48% inhibition at 5 µg/mL5-Fluorouracil-

Comparative Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. Their mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The table below presents the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various microbial strains.

Compound/Derivative NameMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivative (52)S. aureus ATCC 2921350Ciprofloxacin25
K. pneumoniae ATCC 1388350Ciprofloxacin25
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivative (54)C. albicans NRRL Y-477200Clotrimazole25
Heteroaryl(aryl) thiazole derivative (3)Various Bacteria0.23 - 0.7Ampicillin-
Heteroaryl(aryl) thiazole derivative (4)E. coli0.17--
2-amino thiazole derivatives (3b, 3c, 3d, 3e, 3i, 3j, 3k, 3p)Various Bacteria & Fungi6.25 - 25--

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays used to evaluate the anticancer and antimicrobial activities of thiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic effects.[2][3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4][5]

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[6]

  • Serial Dilution: Perform serial two-fold dilutions of the thiazole derivatives in a 96-well microtiter plate containing an appropriate growth broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]

Visualizing Cellular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a simplified signaling pathway potentially targeted by anticancer thiazole derivatives and a general workflow for screening these compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Thiazole Anticancer Thiazole Derivative Thiazole->RTK Inhibition Thiazole->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway often targeted by anticancer thiazole derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies Lead_Opt->Mechanism

Caption: General workflow for the synthesis and biological evaluation of novel thiazole derivatives.

References

A Comparative Analysis of 2-Aminothiazole-5-Carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Analogs of this core structure have demonstrated significant potential across various disease areas, including oncology, inflammatory conditions, and neurodegenerative disorders. This guide provides a comparative analysis of the performance of key analogs, supported by experimental data and detailed methodologies, to aid researchers in navigating the chemical space and identifying promising candidates for further development.

Performance Comparison of Analogs

The biological activity of 2-aminothiazole-5-carboxylic acid analogs is highly dependent on the nature and position of substituents on the thiazole ring and the carboxamide moiety. The following tables summarize the in vitro efficacy of representative analogs against various biological targets.

Antiproliferative Activity of Dasatinib Analogs

Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole-5-carboxamide core. Modifications to this structure have been explored to enhance potency and selectivity.

CompoundTarget Cell LineIC50 (µM)Citation
DasatinibK562 (Leukemia)< 1[1]
MCF-7 (Breast Cancer)< 1[1]
HT-29 (Colon Cancer)< 1[1]
Analog 6d K562 (Leukemia)Comparable to Dasatinib[1]
MCF-7 (Breast Cancer)20.2[1]
HT-29 (Colon Cancer)21.6[1]

Analog 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[1]

Xanthine Oxidase Inhibitory Activity

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.

CompoundTarget EnzymeIC50 (µM)Citation
GK-20 Xanthine Oxidase0.45[2]
Allopurinol (Standard)Xanthine OxidaseNot explicitly stated, but used as a reference.[3]

GK-20: A di-substituted benzylamino derivative[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

General Synthesis of 2-Aminothiazole-5-Carboxamide Derivatives

A common route for the synthesis of 2-aminothiazole-5-carboxamides involves the Hantzsch thiazole synthesis.[4][5]

Workflow for the Synthesis of 2-Aminothiazole Derivatives

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification (Example) alpha_haloketone α-Haloketone condensation Condensation Reaction (e.g., in Ethanol) alpha_haloketone->condensation thiourea Thiourea Derivative thiourea->condensation aminothiazole 2-Aminothiazole Derivative condensation->aminothiazole coupling Amide Coupling with Carboxylic Acid aminothiazole->coupling final_product 2-Aminothiazole-5-Carboxamide Analog coupling->final_product

Caption: General synthetic workflow for 2-aminothiazole analogs.

  • Step 1: Thiazole Ring Formation. An α-haloketone is reacted with a thiourea derivative in a suitable solvent, such as ethanol, often under reflux conditions. This condensation reaction forms the core 2-aminothiazole ring.[4][5]

  • Step 2: Amide Bond Formation. The resulting 2-aminothiazole-5-carboxylic acid can then be coupled with a desired amine to form the final carboxamide analog. This is typically achieved using standard peptide coupling reagents.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[6][7][8]

Workflow of an MTT Assay

G cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate compound_addition Add test compounds at varying concentrations cell_seeding->compound_addition incubation Incubate for a defined period (e.g., 48h) compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading Read absorbance (e.g., at 570 nm) formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for a typical MTT antiproliferative assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6][8]

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[3][9][10][11]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme solution.[9][11]

  • Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.[11]

  • Initiation of Reaction: The reaction is initiated by adding the substrate, xanthine.[9][11]

  • Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.[9][10][11]

  • Calculation of Inhibition: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.[9]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for acetylcholinesterase (AChE) inhibitors.[12][13][14]

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), the test compound, and a solution of AChE.[13]

  • Incubation: The plate is incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[13][14]

  • Addition of Reagents: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added, followed by the substrate, acetylthiocholine iodide, to initiate the reaction.[13]

  • Color Development: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Absorbance Reading: The absorbance of the yellow product is measured at 412 nm using a microplate reader.[13][14]

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells.

Signaling Pathways

Understanding the signaling pathways affected by these compounds is critical for elucidating their mechanism of action and potential therapeutic applications.

Abl Kinase Signaling Pathway

Dasatinib and its analogs target the Abl tyrosine kinase. The BCR-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), leads to constitutive activation of Abl kinase, driving uncontrolled cell proliferation and survival through various downstream pathways.[1][2][15][16]

BCR-Abl Signaling Cascade

G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_Abl BCR-Abl (Constitutively Active) Ras_MAPK Ras/MAPK Pathway BCR_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt STAT JAK/STAT Pathway BCR_Abl->STAT Adhesion Altered Adhesion BCR_Abl->Adhesion Proliferation Increased Proliferation Ras_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_Akt->Survival STAT->Proliferation STAT->Survival

Caption: Key downstream pathways activated by BCR-Abl.

Inhibition of BCR-Abl by compounds like dasatinib blocks these downstream signals, leading to apoptosis of cancer cells.

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the final two steps in the formation of uric acid from hypoxanthine and xanthine.[17][18][19]

Purine Catabolism and Xanthine Oxidase

G cluster_inhibition Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Inhibitor Xanthine Oxidase Inhibitor Inhibitor->XO1 Inhibitor->XO2

Caption: The role of xanthine oxidase in uric acid formation.

Inhibitors of xanthine oxidase block this pathway, reducing the production of uric acid, which is the therapeutic strategy for treating gout.

This comparative guide provides a foundational understanding of the structure-activity relationships and biological evaluation of 2-aminothiazole-5-carboxylic acid analogs. The provided data and protocols can serve as a valuable resource for researchers aiming to design and develop novel therapeutics based on this versatile scaffold.

References

A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse biological activities. While 2-(1-Aminoethyl)thiazole-5-carboxylic acid represents a specific structure within this class, a broader examination of its analogs reveals a rich landscape of therapeutic potential. This guide provides an objective comparison of various thiazole-5-carboxylic acid derivatives currently under investigation, focusing on their anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Thiazole Derivatives: Targeting Uncontrolled Cell Proliferation

A significant area of research for thiazole derivatives is in oncology, where they have shown promise as potent and selective anti-tumor agents. Many of these compounds are designed based on the structure of existing drugs like Dasatinib, a multi-targeted kinase inhibitor.[1]

Comparative Performance of Anticancer Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Amino-thiazole-5-carboxylic acid phenylamide N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to Dasatinib[1]
MCF-7 (Breast)20.2[1]
HT-29 (Colon)21.6[1]
Thiazole Carboxamide Compound 2aHepG2 (Liver)60.75[2]
Compound 2bCOLO205 (Colon)30.79[2]
B16F1 (Melanoma)74.15[2]
Aminothiazole-Paeonol N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c)AGS (Gastric)4.0[3]
HT-29 (Colon)4.4[3]
HeLa (Cervical)5.8[3]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d)AGS (Gastric)7.2[3]
HT-29 (Colon)11.2[3]
HeLa (Cervical)13.8[3]
Thiazole-Amino Acid Hybrid Compound 5a (Ph, Phe)A549 (Lung)8.02
HeLa (Cervical)6.51
MCF-7 (Breast)6.84
Compound 5ad (2-pyridyl, Trp)A549 (Lung)3.68
HeLa (Cervical)5.07
MCF-7 (Breast)8.51
Mechanism of Action: Kinase Inhibition

Many anticancer thiazole derivatives function as kinase inhibitors. For instance, derivatives designed based on Dasatinib target the BCR-ABL kinase, which is crucial for the proliferation of certain leukemia cells.[1] The inhibition of this and other signaling pathways, such as PI3K/Akt/mTOR and NF-κB, can induce apoptosis and halt the cell cycle in cancer cells.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase BCR_ABL BCR-ABL Receptor->BCR_ABL PI3K PI3K BCR_ABL->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB Proliferation Cell Proliferation & Survival mTOR->Proliferation NF_kB->Proliferation Apoptosis Apoptosis NF_kB->Apoptosis Thiazole_Derivative Anticancer Thiazole Derivative (e.g., Dasatinib analog) Thiazole_Derivative->BCR_ABL

BCR-ABL Signaling Pathway and Thiazole Derivative Inhibition
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antioxidant Thiazole Derivatives: Combating Oxidative Stress

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. Thiazole derivatives have demonstrated significant radical scavenging activity.

Comparative Performance of Antioxidant Thiazole Derivatives

The antioxidant capacity of thiazole derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound ClassDerivative ExampleDPPH Scavenging IC50 (µM)Reference
Thiazole Derivative Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate64.75 ppm (approx. 323 µM)[10]
Phenolic Thiazoles Compound 5b50.34 µg/mL (concentration)[11]
Compound 7b42.36 µg/mL (concentration)[11]
Pyridyl-carbonyl Thiazoles Compound 3cf28.10 mM (concentration)[12]
Compound 3bd26.02 mM (concentration)[12]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions and reporting units.

Mechanism of Action: Radical Scavenging and Nrf2 Pathway

Thiazole derivatives can exert their antioxidant effects through direct radical scavenging, where they donate a hydrogen atom to neutralize free radicals. Some may also act by modulating cellular antioxidant pathways, such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Thiazole_Derivative Antioxidant Thiazole Derivative Thiazole_Derivative->ROS Thiazole_Derivative->Keap1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid_Membrane Arachidonic Acid Arachidonic_Acid_Cytoplasm Arachidonic Acid Arachidonic_Acid_Membrane->Arachidonic_Acid_Cytoplasm COX2 COX-2 Arachidonic_Acid_Cytoplasm->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiazole_Derivative COX-2 Inhibitory Thiazole Derivative Thiazole_Derivative->COX2

References

A Comparative Guide to 2-Aminothiazole-5-Carboxamides in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-aminothiazole-5-carboxamide derivatives, a promising class of compounds in cancer therapy. Drawing from preclinical benchmark studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of representative 2-aminothiazole-5-carboxamide derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Comparative Antiproliferative Activity of 2-Aminothiazole-5-Carboxamide Derivatives

CompoundK563 (Leukemia) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
Dasatinib11.08< 1< 1< 1
Compound 21¹16.3Inactive20.221.6

¹Compound 21 is a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding and potentially replicating the presented findings.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.

General Procedure:

  • Reagents and Materials: Recombinant active kinase (e.g., Src), kinase buffer, ATP, substrate peptide (e.g., poly(Glu,Tyr)), and test compounds. For radiometric assays, [γ-³²P]ATP is used. For fluorescence-based assays, a fluorogenic substrate is used.

  • Assay Preparation: The kinase reaction is typically performed in a 96-well plate format.

  • Reaction Mixture: The reaction mixture contains the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Termination: The reaction is stopped, often by the addition of a solution like 40% trichloroacetic acid (TCA) in radiometric assays.

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Fluorescence Assay: The change in fluorescence resulting from substrate phosphorylation is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a compound on the proliferation of cancer cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by 2-aminothiazole-5-carboxamides and a typical experimental workflow.

Src Kinase Signaling Pathway

Many 2-aminothiazole-5-carboxamides, including the well-known drug Dasatinib, are potent inhibitors of Src family kinases.[2][3][4] Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes implicated in cancer, such as proliferation, survival, migration, and invasion.[2][5][6]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src activates Integrin Integrin Integrin->Src activates FAK FAK Src->FAK activates Ras Ras Src->Ras activates PI3K PI3K Src->PI3K activates STAT3 STAT3 Src->STAT3 activates Cell_Migration Cell Migration & Invasion FAK->Cell_Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Cell_Survival Cell Survival STAT3->Cell_Survival MAPK_pathway->Cell_Proliferation Akt->Cell_Survival Dasatinib Dasatinib (2-aminothiazole -5-carboxamide) Dasatinib->Src

Caption: Src Kinase Signaling Pathway and Inhibition by Dasatinib.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The following diagram outlines the typical workflow for the synthesis and preclinical evaluation of novel 2-aminothiazole-5-carboxamide derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of 2-aminothiazole-5-carboxamide derivatives Purification Purification and Structural Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., Src Kinase) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Purification->Cell_Assay Data_Analysis Data Analysis and IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Preclinical Evaluation Workflow for Novel Compounds.

References

Confirming the Purity of 2-(1-Aminoethyl)thiazole-5-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-(1-Aminoethyl)thiazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The guide also explores alternative analytical techniques and provides detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its potential impurities. Due to the chiral nature of the molecule, a chiral HPLC method is necessary to resolve the enantiomers and ensure the desired stereoisomeric purity.

Proposed Chiral HPLC Method

Table 1: Proposed Chiral HPLC Method Parameters

ParameterRecommended Condition
Column Chiral Stationary Phase (CSP) based on a macrocyclic glycopeptide, e.g., Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Potential Impurities

Based on the common synthesis routes for 2-aminothiazole derivatives, potential impurities in this compound may include:

  • Starting Materials: Ethyl 3-ethoxyacrylate, thiourea, and reagents from the introduction of the aminoethyl group.

  • Reaction By-products: Intermediates from incomplete cyclization, side-reaction products, and regioisomers.

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

  • Degradation Products: Products resulting from hydrolysis, oxidation, or other degradation pathways.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The following table compares HPLC with other relevant analytical techniques for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution for separating structurally similar impurities and enantiomers (with a chiral column). Quantitative accuracy and precision.May not identify unknown impurities without reference standards.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.Provides molecular weight information for unknown impurities, aiding in their identification. High sensitivity.Ionization efficiency can vary between compounds, potentially affecting quantitation.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Not suitable as the analyte is non-volatile and thermally labile. Derivatization would be required, adding complexity.Not applicable for the direct analysis of this compound.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation of the main compound and can identify and quantify impurities without the need for reference standards (qNMR).Lower sensitivity compared to HPLC and MS. Complex mixtures can lead to overlapping signals.
UV-Vis Spectroscopy Measures the absorption of UV-Visible light by the analyte.Simple, rapid, and cost-effective for determining the concentration of the pure substance.Non-specific; cannot distinguish between the analyte and impurities with similar chromophores. Not suitable for purity analysis of complex mixtures.

Experimental Protocols

HPLC Method Development and Validation Workflow

The development of a robust and reliable HPLC method is a systematic process.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Dasatinib_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K BCR_ABL BCR-ABL BCR_ABL->RAS BCR_ABL->PI3K SRC SRC Family Kinases SRC->RAS SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Dasatinib Dasatinib (containing 2-aminothiazole core) Dasatinib->BCR_ABL Inhibition Dasatinib->SRC Inhibition Purity_Logic Start Synthesized 2-(1-Aminoethyl)thiazole- 5-carboxylic acid Purity_Analysis Purity Confirmation by HPLC & Orthogonal Methods Start->Purity_Analysis Pass Purity ≥ 99.5% Purity_Analysis->Pass Fail Further Purification Pass->Fail No Proceed Proceed to Next Synthetic Step Pass->Proceed Yes Fail->Purity_Analysis

A Comparative Guide to the Biological Activities of 2-Aminothiazole Derivatives and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-aminothiazole derivatives and the multi-targeted kinase inhibitor, Dasatinib. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in oncology and drug discovery.

Introduction

Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action primarily involves the inhibition of the BCR-ABL fusion protein and SRC family kinases.[1] The 2-aminothiazole scaffold is a key structural component of Dasatinib and has been identified as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of derivatives with diverse biological activities.[2] This guide will delve into a comparative analysis of these 2-aminothiazole derivatives and Dasatinib, focusing on their kinase inhibition profiles, cellular activities, and underlying mechanisms of action.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of Dasatinib and various 2-aminothiazole derivatives against a panel of cancer cell lines and specific kinase targets.

Table 1: Comparison of Anti-proliferative Activity (IC50 values in µM)

Compound/DerivativeK562 (CML)MDA-MB-231 (Breast)MCF-7 (Breast)HT-29 (Colon)HeLa (Cervical)A549 (Lung)SH-SY5Y (Neuroblastoma)
Dasatinib 0.011< 1< 1< 1--> 10
Compound 21 (2-aminothiazole derivative) 16.3> 5020.221.6---
Compound 8b (Dasatinib derivative) nanomolar activity similar to Dasatinib------
Compound 8c (Dasatinib derivative) nanomolar activity similar to Dasatinib------
Compound 9b (Dasatinib derivative) nanomolar activity similar to Dasatinib------
Compound 4k (aminoimidazole derivative) ------< 10
Compound 4l (aminoimidazole derivative) ------< 10

Data compiled from multiple sources.[3][4] Note that "Compound 21" is a specific 2-amino-thiazole-5-carboxylic acid phenylamide derivative, while compounds 8b, 8c, and 9b are derivatives of Dasatinib incorporating the 2-aminothiazole scaffold.[3][5] Compounds 4k and 4l are aminoimidazole derivatives developed as Src family kinase inhibitors and compared to Dasatinib.[4]

Table 2: Comparison of Kinase Inhibition (IC50 values in nM)

KinaseDasatinibRepresentative 2-Aminothiazole Derivatives
BCR-ABL < 1Variable, some derivatives show activity
SRC 0.55Variable, several derivatives are potent Src inhibitors
LCK 0.3-
c-KIT 5Some derivatives show inhibitory activity
PDGFRβ 16-
CHK1 -4.25 (Compound 8n)

This table presents a generalized comparison. The inhibitory profile of 2-aminothiazole derivatives is highly dependent on the specific substitutions on the thiazole ring.

Signaling Pathways

Dasatinib and 2-aminothiazole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Dasatinib Signaling Pathway

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML. It also strongly inhibits SRC family kinases (SFKs), which are involved in a multitude of cellular processes including cell growth, adhesion, and migration.

Dasatinib_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases (SRC, LCK, LYN, etc.) Dasatinib->SRC_Family Downstream Downstream Signaling (e.g., STAT5, Ras-MAPK, PI3K-Akt) BCR_ABL->Downstream SRC_Family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Aminothiazole_Pathway Aminothiazole 2-Aminothiazole Derivatives Target_Kinase Target Kinase (e.g., CHK1, Aurora Kinase, Src) Aminothiazole->Target_Kinase Downstream Downstream Effectors Target_Kinase->Downstream Cell_Cycle Cell Cycle Arrest Downstream->Cell_Cycle Apoptosis Apoptosis Downstream->Apoptosis Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Kinase, Substrate, ATP, Buffer) Start->Prepare Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Quantify Quantify Phosphorylation Incubate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to the Spectral Analysis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reference spectra for 2-(1-Aminoethyl)thiazole-5-carboxylic acid hydrochloride and its alternatives. Due to the limited availability of public experimental spectral data for the primary compound, this document leverages predicted data and compares it with experimental data from a closely related, well-characterized alternative, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This guide is intended to assist researchers in the identification, characterization, and quality control of these compounds.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound hydrochloride and a comparative compound.

Table 1: Mass Spectrometry Data

CompoundParameterPredicted ValueExperimental Data Source
This compound[M+H]⁺ m/z173.03793PubChem (Predicted)
[M+Na]⁺ m/z195.01987PubChem (Predicted)
[M-H]⁻ m/z171.02337PubChem (Predicted)
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideMolecular Ion Peak (m/z)Not availableData for this specific analogue is not readily available in public literature. Commercial suppliers may provide this information upon request.

Table 2: NMR Spectroscopy Data

CompoundNucleusChemical Shift (δ) ppmSource
This compound hydrochloride¹H NMR, ¹³C NMRNot publicly availableAmbeed (Data availability mentioned)[1]
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide¹H NMRAromatic protons, amide proton, and methyl protons are expected to be in the typical regions. Specific shifts are not detailed in the readily available literature.General knowledge of NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)Source
This compound hydrochlorideN-H stretch (amine HCl salt)~2400-3200 (broad)General IR spectroscopy principles.
C=O stretch (carboxylic acid)~1700-1730General IR spectroscopy principles.
C=N stretch (thiazole)~1600-1650General IR spectroscopy principles.
C-S stretch (thiazole)~600-800General IR spectroscopy principles.
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideN-H stretch (amine and amide)~3100-3500General IR spectroscopy principles for aminothiazoles.
C=O stretch (amide)~1650-1680General IR spectroscopy principles.
C=N stretch (thiazole)~1600-1650General IR spectroscopy principles.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH₂, -COOH) with the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[2] Further dilution may be necessary depending on the ionization efficiency of the compound.[2]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is required.[3] High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are recommended for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other potential adducts.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound hydrochloride and the relationship between the analytical techniques.

Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, HRMS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Identity Identity Confirmation MS->Identity

Caption: Workflow for the comprehensive spectral analysis of the target compound.

Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Derived Information Compound Target Compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Atom Connectivity NMR->Connectivity provides FunctionalGroups Functional Groups IR->FunctionalGroups identifies MolecularWeight Molecular Weight & Formula MS->MolecularWeight determines

References

Unveiling the Potency of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-amino-thiazole-5-carboxylic acid phenylamides and their derivatives, focusing on their structure-activity relationships in targeting key oncological pathways. This document summarizes crucial experimental data, details methodologies for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activity

A significant body of research has focused on the design and synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potent anti-cancer agents. These compounds have shown remarkable efficacy, particularly in targeting the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), and histone deacetylases (HDACs), which are crucial regulators of gene expression often dysregulated in cancer.

Antiproliferative Activity against K562 Human Chronic Myeloid Leukemia Cells

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the multi-kinase inhibitor dasatinib, have demonstrated significant antiproliferative effects against the human K562 leukemia cell line.[1][2] One of the standout compounds from these studies is N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (compound 6d) , which exhibited antiproliferative potency comparable to dasatinib.[1][2]

The structure-activity relationship (SAR) studies revealed that the pyrimidin-4-ylamino core, present in dasatinib, is a critical determinant for broad-spectrum anti-tumor activity against non-leukemia cell lines.[1][2]

CompoundModificationCell LineIC50 (µM)Reference
Dasatinib -K562< 1
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562Comparable to Dasatinib[1][2]
Compound 21 2-amino-thiazole-5-carboxylic acid phenylamide derivativeK56216.3
Dasatinib -MCF-7< 1[1]
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideMCF-720.2[1]
Dasatinib -HT-29< 1[1]
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHT-2921.6[1]
Dasatinib -MDA-MB-231< 1[1]
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideMDA-MB-231Inactive[1]
Dual Bcr-Abl and HDAC Inhibitory Activity

In a strategic approach to develop dual-action anticancer agents, researchers have designed 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives. These compounds aim to simultaneously inhibit both Bcr-Abl and histone deacetylase (HDAC), two key players in cancer cell proliferation and survival.[3] Notably, compounds 6a and 6m from this series displayed potent antiproliferative activities against both the K562 leukemia cell line and the DU145 prostate cancer cell line.[3]

CompoundTargetIC50 (µM)Cell LineAntiproliferative Activity (IC50)Reference
6a Bcr-Abl/HDAC1Not specifiedK562, DU145Potent[3]
6m Bcr-Abl/HDAC1Not specifiedK562, DU145Potent[3]

Key Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key biological assays are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., K562, MCF-7, HT-29, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Bcr-Abl Kinase Inhibition Assay

The inhibitory activity of the compounds against the Bcr-Abl kinase is determined using a variety of available kinase assay kits.

General Protocol:

  • Reaction Mixture Preparation: The reaction is typically performed in a 96-well plate. Each well contains the Bcr-Abl enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

HDAC1 Enzymatic Assay

The inhibitory potency of the compounds against HDAC1 is assessed using a fluorometric assay.

Protocol:

  • Enzyme and Substrate Preparation: The assay is conducted in a 96-well plate. Recombinant human HDAC1 enzyme is incubated with a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, in an assay buffer.

  • Compound Addition: The test compounds are added to the wells at a range of concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time, allowing the HDAC1 to deacetylate the substrate.

  • Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of around 360 nm and an emission wavelength of around 460 nm.

  • IC50 Calculation: The IC50 values are determined by analyzing the dose-dependent inhibition of the fluorescent signal.

Signaling Pathway Visualizations

To better understand the mechanism of action of these compounds, the following diagrams illustrate the key signaling pathways involved.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor 2-Amino-Thiazole Derivatives Inhibitor->BCR_ABL HDAC_Signaling_Pathway HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Chromatin Chromatin Histones->Chromatin Compaction Acetylated_Histones Acetylated Histones Acetylated_Histones->HDAC Deacetylation Acetylated_Histones->Chromatin Relaxation Gene_Expression Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Expression Gene_Expression->Tumor_Suppressor Inhibitor 2-Amino-Thiazole Derivatives Inhibitor->HDAC Experimental_Workflow Synthesis Compound Synthesis (2-Amino-Thiazole Derivatives) In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening MTT_Assay Antiproliferative Assay (MTT) In_Vitro_Screening->MTT_Assay Kinase_Assay Bcr-Abl Kinase Assay In_Vitro_Screening->Kinase_Assay HDAC_Assay HDAC Enzymatic Assay In_Vitro_Screening->HDAC_Assay SAR_Analysis Structure-Activity Relationship Analysis MTT_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis HDAC_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-thiazole-5-carboxylic acid aryl amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors used in oncology. The efficient and scalable synthesis of these molecules is therefore of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of four prominent synthetic routes to this important class of compounds, supported by experimental data and detailed protocols.

Executive Summary of Synthetic Routes

Four primary synthetic strategies for the preparation of 2-amino-thiazole-5-carboxylic acid aryl amides are evaluated. These routes vary significantly in their starting materials, number of steps, overall yields, and suitability for large-scale production.

  • Route A: Post-Thiazole Amide Coupling: This linear synthesis involves the initial formation of a 2-aminothiazole-5-carboxylate ester, followed by functional group manipulations to couple the aryl amine.

  • Route B: Convergent Thiazole Formation from β-Ethoxyacrylamide: A highly efficient and convergent approach where the thiazole ring is constructed from a pre-formed β-ethoxyacrylamide intermediate.

  • Route C: Mucochloric Acid-Based Synthesis: A scalable route utilizing mucochloric acid as a readily available starting material, proceeding through a di-chloro-acrylic acid intermediate.

  • Route D: Traditional Hantzsch Thiazole Synthesis: The classic approach involving the condensation of an α-halocarbonyl compound with a thiourea derivative.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the four synthetic routes, providing a clear comparison of their efficiencies.

MetricRoute A: Post-Thiazole Amide CouplingRoute B: Convergent (from β-Ethoxyacrylamide)Route C: Mucochloric Acid-BasedRoute D: Traditional Hantzsch Synthesis
Starting Materials Ethyl β-ethoxyacrylate, Aryl amineβ-Ethoxyacryloyl chloride, Aryl amineMucochloric acid, Aryl amineAryl N-(2-chloro-3-oxobutanoyl)amide, Thiourea
Number of Key Steps 4231
Overall Yield Fair to good (highly substrate dependent)~70%~68%Variable (often moderate to good)
Key Advantages Utilizes a common thiazole starting materialHigh yields, convergent, avoids protecting groups, scalableScalable, uses inexpensive starting materialDirect and classic approach
Key Disadvantages Inefficient for sterically hindered anilines, multiple stepsRequires preparation of β-ethoxyacryloyl chlorideMultiple steps, involves chlorinated intermediatesPreparation of the α-haloketone precursor can be challenging

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route_A start Ethyl 2-aminothiazole-5-carboxylate step1 N-Boc Protection start->step1 Boc₂O, DMAP step2 Ester Hydrolysis step1->step2 NaOH step3 Amide Coupling with Aryl Amine step2->step3 EDC, HOBt step4 Boc Deprotection step3->step4 TFA end 2-Amino-thiazole-5-carboxylic acid aryl amide step4->end

Route A: Post-Thiazole Amide Coupling Pathway.

Route_B start1 β-Ethoxyacryloyl chloride step1 Amide Formation start1->step1 start2 Aryl Amine start2->step1 step2 α-Bromination & Thiazole Formation step1->step2 1. NBS 2. Thiourea end 2-Amino-thiazole-5-carboxylic acid aryl amide step2->end

Route B: Convergent Thiazole Formation Pathway.

Route_C start Mucochloric Acid step1 Formation of 2,3-dichloroacryloyl chloride start->step1 SOCl₂ step2 Amidation with Aryl Amine step1->step2 step3 Thiazole Formation step2->step3 1. Alkanolate 2. Thiourea, Acid end 2-Amino-thiazole-5-carboxylic acid aryl amide step3->end

Route C: Mucochloric Acid-Based Synthesis Pathway.

Route_D start1 α-Halo-β-keto-aryl amide step1 Hantzsch Thiazole Synthesis start1->step1 start2 Thiourea start2->step1 end 2-Amino-thiazole-5-carboxylic acid aryl amide step1->end

Route D: Traditional Hantzsch Thiazole Synthesis Pathway.

Experimental Protocols

Route A: Post-Thiazole Amide Coupling

This route is often challenging for sterically hindered anilines and may result in lower yields.[1]

  • N-Boc Protection: To a solution of ethyl 2-aminothiazole-5-carboxylate in an appropriate solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until the reaction is complete.

  • Ester Hydrolysis: Treat the N-Boc protected intermediate with a base such as sodium hydroxide in a mixture of methanol and water to hydrolyze the ester. Acidify the reaction mixture to obtain the corresponding carboxylic acid.

  • Amide Coupling: Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt) in a suitable solvent like DMF. Then, add the desired aryl amine and a non-nucleophilic base (e.g., diisopropylethylamine) and stir until the reaction is complete.

  • Boc Deprotection: Remove the Boc protecting group by treating the amide with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.

Route B: Convergent Thiazole Formation from β-Ethoxyacrylamide

This highly efficient method is particularly advantageous for large-scale synthesis.[1]

  • Synthesis of N-Aryl-3-ethoxyacrylamide: Dissolve the aryl amine and a base (e.g., pyridine) in a suitable solvent (e.g., THF). Cool the solution and slowly add β-ethoxyacryloyl chloride. Stir the reaction at room temperature for several hours. The product can be isolated by standard workup procedures. A yield of 74% has been reported for the synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[1]

  • Synthesis of 2-Amino-thiazole-5-carboxylic acid aryl amide: To a solution of the N-aryl-3-ethoxyacrylamide in a mixture of dioxane and water, add N-bromosuccinimide (NBS) portion-wise at room temperature. After stirring, add thiourea and heat the mixture. The desired product is formed in high yield (e.g., 95%) and can be isolated by filtration.[1]

Route C: Mucochloric Acid-Based Synthesis

This route is designed for large-scale industrial production.[2]

  • Preparation of 2,3-dichloroacrylic acid: Mucochloric acid is treated with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid) to yield 2,3-dichloroacrylic acid.[2]

  • Formation of 2,3-dichloroacryloyl chloride and Amidation: The 2,3-dichloroacrylic acid is converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride. This reactive intermediate is then reacted in situ with the desired aryl amine in the presence of a base to form the N-aryl-2,3-dichloroacrylamide.

  • Thiazole Formation: The N-aryl-2,3-dichloroacrylamide is treated with an alkanolate (e.g., sodium methoxide) followed by reaction with thiourea in an acidic medium to afford the final 2-amino-thiazole-5-carboxylic acid aryl amide. An overall yield of 68% has been reported for this multi-step process.[2]

Route D: Traditional Hantzsch Thiazole Synthesis

This classic method involves the reaction of an α-halocarbonyl compound with a thiourea.

  • Preparation of α-halocarbonyl precursor: The key starting material is an α-halo-β-keto-aryl amide. This can be prepared by various methods, for example, by the halogenation of a β-keto-aryl amide.

  • Cyclocondensation: The α-halocarbonyl compound is reacted with thiourea in a suitable solvent, often an alcohol. The reaction is typically heated to facilitate the cyclization and formation of the thiazole ring. The product can then be isolated and purified by crystallization.

Conclusion

The choice of synthetic route for 2-amino-thiazole-5-carboxylic acid aryl amides depends heavily on the specific needs of the researcher or organization.

For small-scale laboratory synthesis and derivatization , Route B offers a highly efficient and convergent approach with excellent yields. Its avoidance of protecting groups and harsh reagents makes it an attractive option for rapid analog synthesis.

For large-scale industrial production , Route C presents a viable and scalable option, utilizing inexpensive starting materials. While the overall yield is slightly lower than Route B, its cost-effectiveness at scale is a significant advantage.

Route A , while seemingly straightforward, is often hampered by its limitations with sterically demanding substrates and its linear nature, which can lead to lower overall yields in multi-step sequences.

Route D , the traditional Hantzsch synthesis, remains a fundamental and direct method for thiazole formation. However, the accessibility and stability of the required α-halocarbonyl starting materials can be a limiting factor.

Ultimately, the selection of the optimal synthetic pathway will be a balance of factors including substrate scope, scalability, cost, and the availability of starting materials and reagents. This guide provides the necessary data to make an informed decision for the efficient synthesis of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 2-(1-Aminoethyl)thiazole-5-carboxylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste materials. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure responsible laboratory practices.

I. Hazard Assessment and Personal Protective Equipment (PPE)

  • Acute Oral Toxicity [1]

  • Skin Corrosion/Irritation [1][2]

  • Serious Eye Damage/Irritation [1][2]

  • Specific Target Organ Toxicity (Single Exposure), potentially causing respiratory irritation [1][2]

Therefore, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3] A lab coat or other protective clothing is also required.
Respiratory Protection If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] Handle in a well-ventilated area or chemical fume hood.[3]

II. Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to ensure safe disposal. Follow these steps for segregating waste containing this compound:

  • Designated Waste Container:

    • Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes unused or expired compounds, contaminated weighing papers, and disposable labware.

    • For liquid waste (e.g., solutions containing the compound), use a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Ensure waste containers are made of a material compatible with the chemical and are kept tightly closed except when adding waste.[5][6]

  • Incompatible Materials:

    • Store waste containing this compound separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent adverse chemical reactions.[1][4]

III. Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][3] The primary disposal method is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[1][3]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing the compound in a designated, leak-proof hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, pipette tips, and weighing boats that are contaminated should be placed in the designated solid hazardous waste container.

    • Contaminated reusable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or water, depending on solubility). The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7]

  • Empty Containers:

    • The original container of this compound, once empty, must be treated as hazardous waste.

    • Triple rinse the empty container with a solvent capable of removing the residue.[7]

    • Collect the rinsate as hazardous waste.[7]

    • After triple rinsing, deface or remove the original label and dispose of the container as regular trash, if local regulations permit.[7]

  • Spill Cleanup:

    • In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated soil) as hazardous waste.[7]

    • Place all spill cleanup materials in a sealed, properly labeled hazardous waste container.

IV. Waste Storage and Collection

  • Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area.[6]

  • Ensure containers are properly sealed and inspected regularly for leaks.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company solid_container->ehs_pickup liquid_container->ehs_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) triple_rinse->dispose_container collect_rinsate->liquid_container

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-Aminoethyl)thiazole-5-carboxylic acid was located. The following guidance is based on the safety protocols for structurally similar compounds, including 2-Aminothiazole-5-carboxylic acid and other thiazole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dusts are generated.[1][3] Use within a chemical fume hood.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2][5]

  • Prevent the formation of dust or aerosols during handling.[3][6]

  • Wash hands thoroughly after handling the compound.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from strong oxidizing agents, strong acids, and bases.[3]

  • Protect from light and moisture to ensure stability.[3]

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the compound should be disposed of as hazardous waste.

  • Disposal Route: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not allow the material to enter drains or water courses.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Aminoethyl)thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Aminoethyl)thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.